Product packaging for 4-Allyl-2-fluoro-1-propoxybenzene(Cat. No.:)

4-Allyl-2-fluoro-1-propoxybenzene

Cat. No.: B8000287
M. Wt: 194.24 g/mol
InChI Key: UFEHEGMHBIQLQI-UHFFFAOYSA-N
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Description

4-Allyl-2-fluoro-1-propoxybenzene (: 1378817-05-0) is an aromatic ether with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly in the structural diversification of natural products for enhanced biological activity. Its primary research value lies in its role as a key derivative in the development of semisynthetic insecticides. Research indicates that this compound is synthesized from eugenol (4-allyl-2-methoxyphenol) and is part of a class of O-alkylated derivatives designed to improve insecticidal potency . Studies on such derivatives demonstrate promising toxicity against insect cell lines, such as Spodoptera frugiperda (Sf9), with some molecules inducing programmed cell death (apoptosis) in insect cells while showing low toxicity to human cells, highlighting their potential for targeted pest control solutions . The strategic incorporation of the fluorine atom and the propoxy chain can fine-tune the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for optimizing bioactivity. This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FO B8000287 4-Allyl-2-fluoro-1-propoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEHEGMHBIQLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in publicly accessible scientific literature. The information presented herein is a combination of data extrapolated from analogous compounds and predicted properties based on its chemical structure. This guide is intended for research and development professionals and should be used for informational purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a substituted aromatic compound containing an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, as the constituent functional groups are known to impart specific biological activities and material properties. The allyl group offers a site for further chemical modification, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the propoxy group influences lipophilicity.

This technical guide provides a summary of the predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of the expected reactivity and spectroscopic characteristics of this compound.

Chemical Properties

The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are estimations based on the properties of structurally related compounds such as eugenol, anethole, and other fluorinated aromatic ethers.

PropertyValueSource
Molecular Formula C₁₂H₁₅FOCalculated
Molecular Weight 194.25 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Inferred
Boiling Point ~220-240 °C at 760 mmHg (estimated)Inferred
Melting Point Not applicable (predicted to be a liquid at room temperature)Inferred
Density ~1.05 g/cm³ (estimated)Inferred
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) (predicted)Inferred
Refractive Index ~1.50-1.52 (estimated)Inferred

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (δ ~5.9-6.1 ppm for the multiplet of the internal vinyl proton, and δ ~5.0-5.2 ppm for the two multiplets of the terminal vinyl protons), the propoxy group (a triplet for the methyl group and two multiplets for the methylene groups), and the aromatic protons. The aromatic region will display a complex splitting pattern due to the fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three carbons of the allyl group, the three carbons of the propoxy group, and the six carbons of the aromatic ring. The carbon atoms attached to the fluorine and oxygen will show characteristic shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194.25. Fragmentation patterns would likely involve the loss of the allyl group, the propoxy group, or parts thereof.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to display characteristic absorption bands for the C=C stretching of the allyl group (~1640 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (~2800-3100 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1200 cm⁻¹).

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is a two-step process starting from 4-allyl-2-fluorophenol. This involves the Williamson ether synthesis to introduce the propoxy group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Allyl-2-fluorophenol (if not commercially available)

This intermediate can be prepared via a Claisen rearrangement of 2-fluoro-1-(allyloxy)benzene.

  • Reaction Setup: A solution of 2-fluoro-1-(allyloxy)benzene in a high-boiling solvent (e.g., N,N-diethylaniline) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 180-200 °C) and stirred for several hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like diethyl ether. The organic layer is washed with dilute hydrochloric acid to remove the aniline solvent, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-allyl-2-fluorophenol.

Step 2: Propylation of 4-Allyl-2-fluorophenol

  • Reaction Setup: To a solution of 4-allyl-2-fluorophenol in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, an excess of a base like potassium carbonate is added. The mixture is stirred at room temperature.

  • Addition of Propylating Agent: 1-Bromopropane (or 1-iodopropane) is added dropwise to the stirred suspension.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, this compound, is then purified by vacuum distillation or column chromatography.

Mandatory Visualizations

G cluster_0 Step 1: Claisen Rearrangement cluster_1 Step 2: Williamson Ether Synthesis 2-fluoro-1-(allyloxy)benzene 2-fluoro-1-(allyloxy)benzene 4-allyl-2-fluorophenol 4-allyl-2-fluorophenol 2-fluoro-1-(allyloxy)benzene->4-allyl-2-fluorophenol Heat (180-200 °C) N,N-diethylaniline 4-allyl-2-fluorophenol_2 4-allyl-2-fluorophenol Target_Molecule This compound 4-allyl-2-fluorophenol_2->Target_Molecule K₂CO₃, Acetone Reflux Propyl_Bromide 1-Bromopropane Propyl_Bromide->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

G cluster_properties Chemical Properties cluster_groups Functional Groups Molecule This compound Allyl Allyl Group Molecule->Allyl Fluoro Fluoro Group Molecule->Fluoro Propoxy Propoxy Group Molecule->Propoxy Aromatic Aromatic Ring Molecule->Aromatic Reactivity Reactivity Physical_Properties Physical Properties Biological_Activity Potential Biological Activity Allyl->Reactivity Addition reactions, Polymerization Fluoro->Reactivity Influences aromatic substitution Fluoro->Biological_Activity Metabolic stability, Binding affinity Propoxy->Physical_Properties Increases lipophilicity Aromatic->Reactivity Electrophilic substitution

Caption: Structure-Property relationships of this compound.

Reactivity and Stability

  • Allyl Group: The allyl group is the most reactive site in the molecule. It can undergo various reactions typical of a double bond, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. It is also susceptible to oxidation.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating propoxy group and deactivated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.

  • Fluoro Group: The fluorine atom is generally stable and not easily displaced. Its presence can influence the acidity of the aromatic protons and the overall electronic properties of the molecule.

  • Propoxy Group (Ether Linkage): The ether linkage is relatively stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).

  • Stability: The compound is expected to be stable under normal storage conditions, but should be protected from light and strong oxidizing agents to prevent polymerization or degradation of the allyl group.

Safety and Handling

As a novel and uncharacterized chemical, this compound should be handled with caution. The following are general safety recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been determined. Assume the compound is harmful and take all necessary precautions to avoid exposure.

This guide provides a foundational understanding of this compound based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-depth Technical Guide to the Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Allyl-2-fluoro-1-propoxybenzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-allyl-2-fluorophenol, via a Claisen rearrangement, followed by a Williamson ether synthesis to yield the final product. Detailed experimental protocols, quantitative data, and safety information for the key reagents are provided to facilitate its practical implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in two key stages:

  • Step 1: Synthesis of 4-Allyl-2-fluorophenol via O-Allylation and Claisen Rearrangement. This initial step involves the O-allylation of commercially available 2-fluorophenol with an allyl halide, followed by a thermal Claisen rearrangement of the resulting allyl 2-fluorophenyl ether. The rearrangement selectively yields the ortho-allyl product, which, due to the directing effect of the hydroxyl group, rearranges to the thermodynamically more stable para-substituted product, 4-allyl-2-fluorophenol.

  • Step 2: Synthesis of this compound via Williamson Ether Synthesis. The second step employs the classical Williamson ether synthesis, where the synthesized 4-allyl-2-fluorophenol is O-propylated using a suitable propyl halide in the presence of a base to afford the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Allyl-2-fluorophenol cluster_1 Step 2: Synthesis of this compound 2-Fluorophenol 2-Fluorophenol O_Allylation O-Allylation (Williamson Ether Synthesis) 2-Fluorophenol->O_Allylation Allyl_Halide Allyl Halide Allyl_Halide->O_Allylation Allyl_2_fluorophenyl_ether Allyl 2-fluorophenyl ether O_Allylation->Allyl_2_fluorophenyl_ether Claisen_Rearrangement Thermal Claisen Rearrangement Allyl_2_fluorophenyl_ether->Claisen_Rearrangement 4_Allyl_2_fluorophenol 4-Allyl-2-fluorophenol Claisen_Rearrangement->4_Allyl_2_fluorophenol 4_Allyl_2_fluorophenol_step2 4-Allyl-2-fluorophenol Propyl_Halide Propyl Halide O_Propylation O-Propylation (Williamson Ether Synthesis) Propyl_Halide->O_Propylation Final_Product This compound O_Propylation->Final_Product 4_Allyl_2_fluorophenol_step2->O_Propylation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Allyl-2-fluorophenol

This step is a two-part process involving the formation of an allyl ether followed by its thermal rearrangement.

Part A: O-Allylation of 2-Fluorophenol to form Allyl 2-fluorophenyl ether

This reaction is a standard Williamson ether synthesis.[1]

  • Reaction Scheme:

    O_Allylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2-Fluorophenol plus1 + R2 Allyl Bromide Reagent1 K₂CO₃ P1 Allyl 2-fluorophenyl ether R2->P1 Williamson Ether Synthesis Reagent2 Acetone (solvent) plus2 + P2 KHCO₃ + KBr

    Figure 2: O-Allylation of 2-Fluorophenol.
  • Experimental Procedure:

    • To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

    • To this suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude allyl 2-fluorophenyl ether. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Part B: Thermal Claisen Rearrangement of Allyl 2-fluorophenyl ether

The crude or purified allyl 2-fluorophenyl ether is subjected to high temperatures to induce a[2][2]-sigmatropic rearrangement.[1]

  • Reaction Scheme:

    Claisen_Rearrangement cluster_reactant Reactant cluster_conditions Conditions cluster_product Product R1 Allyl 2-fluorophenyl ether C1 Heat (180-225 °C) P1 4-Allyl-2-fluorophenol R1->P1 [3,3]-Sigmatropic Rearrangement C2 N₂ atmosphere

    Figure 3: Thermal Claisen Rearrangement.
  • Experimental Procedure:

    • Heat the allyl 2-fluorophenyl ether (1.0 eq.) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or under neat conditions in a sealed tube under a nitrogen atmosphere.[1]

    • Maintain the temperature between 180-225 °C for 6-8 hours. Monitor the rearrangement by TLC or Gas Chromatography (GC).

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude 4-allyl-2-fluorophenol can be purified by vacuum distillation or column chromatography on silica gel.

ParameterO-Allylation of 2-FluorophenolThermal Claisen Rearrangement
Starting Material 2-FluorophenolAllyl 2-fluorophenyl ether
Reagents Allyl bromide, Potassium carbonateNone (thermal)
Solvent AcetoneN-methyl-2-pyrrolidone or neat
Temperature Reflux (Acetone, ~56 °C)180-225 °C[1]
Reaction Time 8-12 hours6-8 hours[1]
Typical Yield >80% (for similar reactions)>70% (for similar reactions)
Purification Vacuum distillationVacuum distillation or Column Chromatography

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Allyl-2-fluorophenol.

Step 2: Synthesis of this compound

This final step involves the O-propylation of the synthesized 4-allyl-2-fluorophenol.

  • Reaction Scheme:

    O_Propylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-Allyl-2-fluorophenol plus1 + R2 1-Bromopropane Reagent1 K₂CO₃ P1 This compound R2->P1 Williamson Ether Synthesis Reagent2 DMF (solvent) plus2 + P2 KHCO₃ + KBr

    Figure 4: O-Propylation of 4-Allyl-2-fluorophenol.
  • Experimental Procedure:

    • Dissolve 4-allyl-2-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension.

    • Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and maintain for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

ParameterO-Propylation of 4-Allyl-2-fluorophenol
Starting Material 4-Allyl-2-fluorophenol
Reagents 1-Bromopropane, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature 60-80 °C
Reaction Time 4-6 hours
Typical Yield >85% (for similar reactions)
Purification Column Chromatography

Table 2: Summary of Reaction Conditions for the Synthesis of this compound.

Safety and Handling of Key Reagents

Proper safety precautions are paramount when performing these syntheses. Below is a summary of the hazards associated with the key reagents.

ReagentHazardsSafety Precautions
2-Fluorophenol Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[3] Flammable liquid and vapor.Wear protective gloves, clothing, and eye/face protection.[3] Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames.[3]
Allyl Bromide Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause genetic defects. May cause cancer.Obtain special instructions before use. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat and ignition sources.
1-Bromopropane Flammable liquid and vapor.[4][5] Harmful if inhaled.[4][5] May cause liver damage and nervous system effects.[4] May impair fertility and harm the unborn child.[4] Causes eye, skin, and respiratory tract irritation.[4][5]Use in a well-ventilated area.[4] Keep away from heat, sparks, and open flames.[4] Wear protective gloves, clothing, and eye/face protection.[5]
Potassium Carbonate Causes serious eye irritation.[6][7] Causes skin irritation.[6][7] May cause respiratory irritation.[6][7]Avoid breathing dust.[6] Wear protective gloves and eye/face protection.[6]

Table 3: Safety Information for Key Reagents.

Characterization Data

The structural confirmation of the intermediate and final product should be performed using standard analytical techniques.

CompoundExpected Analytical Data
4-Allyl-2-fluorophenol ¹H NMR: Signals corresponding to aromatic protons, an allyl group (vinylic and allylic protons), and a phenolic hydroxyl group. ¹³C NMR: Resonances for aromatic carbons (some showing C-F coupling), and carbons of the allyl group. IR (cm⁻¹): Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic and vinylic), and a C-F stretch. MS (m/z): Molecular ion peak corresponding to C₉H₉FO.
This compound ¹H NMR: Signals for aromatic protons, an allyl group, and a propoxy group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the OCH₂). ¹³C NMR: Resonances for aromatic carbons (with C-F coupling), carbons of the allyl group, and carbons of the propoxy group. IR (cm⁻¹): C-H stretches (aromatic and aliphatic), C=C stretches (aromatic and vinylic), C-O-C stretch (ether), and a C-F stretch. No broad O-H stretch. MS (m/z): Molecular ion peak corresponding to C₁₂H₁₅FO.

Table 4: Expected Spectroscopic Data for Key Compounds.

Conclusion

This technical guide outlines a robust and feasible two-step synthetic route to this compound. The described pathway, utilizing well-established reactions such as the Williamson ether synthesis and the Claisen rearrangement, provides a clear and reproducible method for obtaining the target molecule. The provided experimental details, quantitative data, and safety information are intended to equip researchers with the necessary knowledge for the successful synthesis and handling of these compounds in a laboratory environment. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Technical Guide: Structure Elucidation of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluoro group, an allyl moiety, and a propoxy chain, suggests possible modulation of lipophilicity, metabolic stability, and receptor binding affinity in drug candidates. Accurate structural confirmation is a critical first step in any research and development pipeline. This guide provides a comprehensive overview of a proposed synthetic route and a detailed workflow for the structural elucidation of this compound using standard spectroscopic techniques.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available 4-allylphenol. The proposed pathway involves an initial electrophilic fluorination followed by a Williamson ether synthesis.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Williamson Ether Synthesis A 4-Allylphenol B 4-Allyl-2-fluorophenol A->B Selectfluor® Acetonitrile C This compound B->C 1-Bromopropane, K₂CO₃ Acetone, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 4-Allyl-2-fluorophenol (Intermediate)
  • To a solution of 4-allylphenol (1.0 eq.) in acetonitrile (0.2 M) in a nitrogen-flushed round-bottom flask, add Selectfluor® (1.1 eq.) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield 4-allyl-2-fluorophenol.

Synthesis of this compound (Target Compound)
  • To a solution of 4-allyl-2-fluorophenol (1.0 eq.) in acetone (0.3 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and 1-bromopropane (1.5 eq.).

  • Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (silica gel, 9:1 Hexane:Ethyl Acetate) to yield pure this compound as a colorless oil.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum was recorded on an FTIR spectrometer equipped with a universal ATR sampling accessory.

  • Mass Spectrometry (MS): Low-resolution mass spectrometry was performed using an electron ionization (EI) source with an ionization energy of 70 eV.

Data Presentation and Structure Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.95ddJ = 11.2, 8.41HAr-H (H-6)
6.88m-2HAr-H (H-3, H-5)
5.95ddtJ = 16.8, 10.0, 6.71H-CH=CH₂
5.10dqJ = 16.8, 1.61H-CH=CH ₂(trans)
5.07dqJ = 10.0, 1.61H-CH=CH ₂(cis)
3.95tJ = 6.62H-O-CH₂ -CH₂-CH₃
3.32dJ = 6.72HAr-CH₂ -CH=CH₂
1.82sextetJ = 7.42H-O-CH₂-CH₂ -CH₃
1.05tJ = 7.43H-O-CH₂-CH₂-CH₃
  • Elucidation: The aromatic region (6.88-6.95 ppm) shows signals for three protons, consistent with a trisubstituted benzene ring. The characteristic vinyl proton signals (5.07-5.95 ppm) and the allylic methylene doublet (3.32 ppm) confirm the presence of the allyl group. The propoxy group is identified by the triplet at 3.95 ppm (-OCH₂-), the sextet at 1.82 ppm (-CH₂-), and the upfield triplet at 1.05 ppm (-CH₃).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
152.5 (d, J = 245 Hz)C-F (C-2)
145.1 (d, J = 12 Hz)C-O (C-1)
137.0-C H=CH₂
131.5 (d, J = 5 Hz)C-Allyl (C-4)
124.5 (d, J = 3 Hz)C-H (C-5)
116.0-CH=C H₂
115.8 (d, J = 23 Hz)C-H (C-3)
113.2 (d, J = 2 Hz)C-H (C-6)
70.8-O-C H₂-
39.5Ar-C H₂-
22.6-CH₂-C H₂-CH₃
10.5-CH₂-CH₂-C H₃
  • Elucidation: The spectrum shows 12 distinct carbon signals, matching the molecular formula. The large coupling constant (J ≈ 245 Hz) for the signal at 152.5 ppm is characteristic of a carbon directly bonded to fluorine. The remaining signals are consistent with the proposed aromatic and aliphatic carbons.

Predicted FTIR and MS Data
FTIR (cm⁻¹)AssignmentMS (m/z)Assignment
3080=C-H Stretch (Aromatic & Alkene)194.1[M]⁺ (Molecular Ion)
2965, 2875C-H Stretch (Aliphatic)151.1[M - C₃H₇]⁺
1640C=C Stretch (Alkene)123.1[M - C₃H₇O]⁺
1510, 1465C=C Stretch (Aromatic)91.1[C₇H₇]⁺
1260C-O Stretch (Aryl Ether)43.1[C₃H₇]⁺
1120C-F Stretch
  • Elucidation: FTIR confirms the presence of all key functional groups. The mass spectrum shows the correct molecular ion peak at m/z = 194.1, corresponding to the molecular formula C₁₂H₁₅FO. Key fragments, such as the loss of a propyl group ([M - 43]⁺) and a propoxy group ([M - 59]⁺), further support the proposed structure.

Logical Workflow for Structure Elucidation

The process of confirming the molecular structure follows a logical progression from initial synthesis to final data integration.

Elucidation_Workflow cluster_workflow Structure Elucidation Workflow A Proposed Synthesis B Purification (Column Chromatography) A->B C Mass Spectrometry (MS) B->C Acquire Spectroscopic Data D FTIR Spectroscopy B->D Acquire Spectroscopic Data E NMR Spectroscopy (¹H, ¹³C) B->E Acquire Spectroscopic Data F Data Integration & Analysis C->F Determine Molecular Formula & Fragmentation D->F Identify Functional Groups E->F Map Connectivity (¹H-¹H & C-F Coupling) G Structure Confirmed F->G

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provides a robust and self-consistent dataset that unequivocally supports the structure of this compound. The methodologies and workflow detailed in this guide serve as a standard model for the characterization of novel organic molecules, which is a fundamental requirement for their advancement in drug discovery and materials science applications.

A Technical Guide to the Predicted Spectroscopic Data of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structure of 4-Allyl-2-fluoro-1-propoxybenzene is presented below with systematic numbering for clarity in the assignment of NMR signals.

Chemical Structure of this compound with atom numbering for NMR

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, allyl, and propoxy protons. Protons on the aromatic ring will exhibit splitting due to both proton-proton and proton-fluorine couplings. Protons on carbons adjacent to the ether oxygen are anticipated to be shifted downfield.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-36.95 - 7.10dd (doublet of doublets)JH3-H5 ≈ 2-3 Hz, JH3-F ≈ 8-10 Hz
H-56.85 - 7.00d (doublet)JH5-H6 ≈ 8-9 Hz
H-66.80 - 6.95d (doublet)JH6-H5 ≈ 8-9 Hz
H-1' (propoxy)3.90 - 4.05t (triplet)J = 6.5 Hz
H-2' (propoxy)1.75 - 1.90sextetJ = 7.0 Hz
H-3' (propoxy)0.95 - 1.10t (triplet)J = 7.5 Hz
H-1'' (allyl)3.30 - 3.45d (doublet)J = 6.5 Hz
H-2'' (allyl)5.90 - 6.05m (multiplet)-
H-3''a (allyl, trans)5.05 - 5.15d (doublet)Jtrans ≈ 17.0 Hz
H-3''b (allyl, cis)5.00 - 5.10d (doublet)Jcis ≈ 10.0 Hz
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant. Carbons adjacent to the ether oxygen will be shifted downfield into the 50-80 ppm range.[1][5][6][7]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1150.0 - 153.0 (d, JC1-F ≈ 10 Hz)
C-2155.0 - 158.0 (d, JC2-F ≈ 245 Hz)
C-3115.0 - 117.0 (d, JC3-F ≈ 25 Hz)
C-4130.0 - 133.0
C-5128.0 - 130.0
C-6118.0 - 120.0
C-1' (propoxy)70.0 - 72.0
C-2' (propoxy)22.0 - 24.0
C-3' (propoxy)10.0 - 12.0
C-1'' (allyl)39.0 - 41.0
C-2'' (allyl)137.0 - 139.0
C-3'' (allyl)115.5 - 117.5
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. Key absorptions include those for the C=C double bond, aromatic C-H bonds, and the ether C-O linkage.[3][8][9]

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
3080 - 3110=C-H stretch (alkene and aromatic)Medium
2850 - 3000C-H stretch (aliphatic)Strong
1640 - 1660C=C stretch (alkene)Medium
1600, 1500C=C stretch (aromatic ring)Medium-Strong
1240 - 1280Ar-O stretch (asymmetric)Strong
1050 - 1150C-O stretch (symmetric)Strong
1100 - 1200C-F stretchStrong
910 - 920, 990-1000=C-H bend (out-of-plane)Strong
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, electron ionization (EI) is assumed. The molecular ion peak (M⁺) is expected, although it may be of low intensity for ethers.[10] The fragmentation pattern will likely be dominated by cleavages alpha to the ether oxygen and benzylic cleavage. A prominent fragment is expected from the loss of the propoxy group to form a stable allyl-fluoro-benzyl cation.

  • Molecular Formula: C₁₂H₁₅FO

  • Molecular Weight: 194.25 g/mol

  • Predicted Molecular Ion (M⁺): m/z 194

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentFragmentation Pathway
194[C₁₂H₁₅FO]⁺Molecular Ion (M⁺)
153[C₉H₈F]⁺Loss of propoxy radical (•OCH₂CH₂CH₃)
135[C₉H₈FO]⁺Loss of allyl radical (•CH₂CH=CH₂)
123[C₈H₈F]⁺Benzylic cleavage with loss of C₃H₅ radical
94[C₆H₅FO]⁺Cleavage with hydrogen migration
77[C₆H₅]⁺Phenyl cation
41[C₃H₅]⁺Allyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Acquisition: Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11] A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or direct injection.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to generate the molecular ion and fragment ions.[10]

  • Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[12] The detector records the abundance of each ion.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_analyses Spectroscopic Analyses Start Synthesized Compound: This compound Purification Purification (e.g., Chromatography, Distillation) Start->Purification Pure_Sample Pure Compound Sample Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR MS Mass Spectrometry (EI, HRMS) Pure_Sample->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Elemental Formula, Fragmentation Pattern MS->MS_Data Interpretation Combined Data Interpretation and Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a novel chemical compound.

References

Physical and chemical properties of 4-Allyl-2-fluoro-1-propoxybenzene.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in publicly available scientific literature. The information presented in this guide, particularly quantitative physical and chemical properties, is largely estimated based on the known properties of structurally similar compounds.

Introduction

This compound is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: an allyl group, which can participate in various chemical transformations; a fluoro substituent, which can modulate the electronic properties and metabolic stability of the molecule; and a propoxy group, which influences its lipophilicity. This guide provides an in-depth overview of its estimated physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance.

Physicochemical Properties

The physical and chemical properties of this compound have been estimated by analyzing the contributions of its core components: allylbenzene, fluorobenzene, and propoxybenzene.

Table 1: Estimated and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)Allylbenzene[1][2][3]Fluorobenzene[4]Propoxybenzene[5]
Molecular Formula C₁₂H₁₅FOC₉H₁₀C₆H₅FC₉H₁₂O
Molecular Weight ( g/mol ) 194.25118.1896.10136.19
Boiling Point (°C) ~210-230156-15785190
Density (g/mL) ~1.0 - 1.10.8921.0250.947
Solubility in Water InsolubleInsolubleSlightly solubleInsoluble
Refractive Index ~1.50 - 1.521.5111.4651.501

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Allyl Group: The double bond in the allyl group can undergo various reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization. It is also susceptible to isomerization to the more stable propenylbenzene in the presence of a base.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The positions of substitution will be directed by the cumulative effects of the fluoro, propoxy, and allyl groups. The fluorine atom is a deactivator but ortho-, para-directing, while the propoxy group is a strong activator and ortho-, para-directing.

  • Ether Linkage: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available 2-fluorophenol.

Step 1: Allylation of 2-Fluorophenol to form 4-Allyl-2-fluorophenol

This step can be achieved via a Claisen rearrangement of an initially formed allyl ether.

Step 2: Propoxylation of 4-Allyl-2-fluorophenol

This step is a classic Williamson ether synthesis.

Detailed Protocol for Step 2: Williamson Ether Synthesis

Materials:

  • 4-Allyl-2-fluorophenol

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-Allyl-2-fluorophenol (1 equivalent) in dry acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted:

  • ¹H NMR:

    • Signals in the aromatic region (δ 6.8-7.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Signals corresponding to the allyl group: a multiplet for the vinyl proton (δ ~5.9-6.1 ppm), two doublets for the terminal vinyl protons (δ ~5.0-5.2 ppm), and a doublet for the methylene protons (δ ~3.3-3.5 ppm).

    • Signals for the propoxy group: a triplet for the O-CH₂ protons (δ ~3.9-4.1 ppm), a sextet for the central CH₂ protons (δ ~1.7-1.9 ppm), and a triplet for the terminal CH₃ protons (δ ~0.9-1.1 ppm).

  • ¹³C NMR:

    • Aromatic carbons in the range of δ 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

    • Allyl group carbons: CH₂ at δ ~35-40 ppm, CH at δ ~135-140 ppm, and CH₂ at δ ~115-120 ppm.

    • Propoxy group carbons: O-CH₂ at δ ~70-75 ppm, CH₂ at δ ~20-25 ppm, and CH₃ at δ ~10-15 ppm.

  • IR Spectroscopy:

    • C-H stretching of the aromatic ring (~3030-3100 cm⁻¹).

    • C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).

    • C=C stretching of the allyl group (~1640 cm⁻¹).

    • Aromatic C=C stretching (~1500-1600 cm⁻¹).

    • Strong C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹).

    • C-F stretching (~1100-1200 cm⁻¹).

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ at m/z = 194.11.

    • Characteristic fragmentation patterns including loss of the allyl group, the propoxy group, and cleavage of the ether bond.

Potential Biological Activity and Applications

The biological activity of this compound has not been reported. However, the allylbenzene scaffold is present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties[6][7]. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. Therefore, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Some fluorinated ethers have been investigated for their anesthetic properties, though this often involves more extensive fluorination[8]. The toxicology of fluorinated aromatic compounds should be considered, as some can be persistent and have adverse health effects[9].

Visualizations

Synthesis_Workflow Start 2-Fluorophenol Step1 Allylation (Claisen Rearrangement) Start->Step1 Intermediate 4-Allyl-2-fluorophenol Step1->Intermediate Step2 Propoxylation (Williamson Ether Synthesis) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Williamson_Ether_Synthesis Phenol 4-Allyl-2-fluorophenol Phenoxide 4-Allyl-2-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack AlkylHalide 1-Bromopropane AlkylHalide->Product Salt KBr Product->Salt

Caption: Mechanism of the Williamson ether synthesis for the final step.

References

The Anticipated Biological Profile of 4-Allyl-2-fluoro-1-propoxybenzene: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 4-Allyl-2-fluoro-1-propoxybenzene is not currently available in peer-reviewed literature. This technical guide presents a predictive analysis based on the well-documented activities of structurally analogous compounds, primarily the phenylpropanoid eugenol (4-allyl-2-methoxyphenol). The information herein is intended for research and drug development professionals as a theoretical framework for potential investigation.

Introduction

This compound is a synthetic aromatic compound belonging to the phenylpropanoid class. Its structure, featuring an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring, suggests a potential for a range of biological activities. Phenylpropanoids are a class of natural compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural similarity to eugenol, a widely studied phenylpropanoid, provides a strong basis for predicting the biological profile of this compound.

Predicted Biological Activities

Based on the activities of structurally related phenylpropanoids, this compound is predicted to exhibit the following biological activities:

  • Antimicrobial and Antifungal Activity: Phenylpropanoids are well-known for their antimicrobial properties.[1] Eugenol, for instance, demonstrates significant antifungal activity against Aspergillus fumigatus, including azole-resistant strains. It has been shown to inhibit biofilm formation and downregulate the expression of genes involved in efflux pumps and sterol biosynthesis.[2] The presence of the lipophilic allyl and propoxy groups in this compound may facilitate its interaction with microbial cell membranes, suggesting potential for similar antifungal and antibacterial effects.

  • Anti-inflammatory Activity: Many phenylpropanoids possess anti-inflammatory properties.[1] Eugenol has been reported to have anti-inflammatory effects, contributing to its traditional use as an analgesic.[3] The mechanism of action for some phenylpropanoids involves the modulation of inflammatory pathways. It is plausible that this compound could exhibit similar anti-inflammatory potential.

  • Anticancer Activity: Several phenylpropanoids have demonstrated anticancer properties.[1] Their mechanisms are often linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The cytotoxic effects of these compounds are an active area of cancer research. The specific substitution pattern on the benzene ring of this compound could influence its potential as an anticancer agent.

Quantitative Data on a Structurally Similar Compound: Eugenol

The following table summarizes the quantitative data for the antibiofilm activity of eugenol against azole-resistant Aspergillus fumigatus isolates, as a predictive reference for this compound.

Biological Activity Test Organism Assay Result (µg/mL) Reference
Antibiofilm ActivityAzole-resistant Aspergillus fumigatusTetrazolium-based MTT assay312 to 500[2]

Postulated Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential signaling pathways and mechanisms of action for this compound, extrapolated from studies on eugenol's effect on Aspergillus fumigatus.

antifungal_mechanism cluster_compound This compound (Predicted) cluster_fungus Aspergillus fumigatus Cell Compound This compound EffluxPumps Efflux Pumps (MDR1, MDR4) Compound->EffluxPumps Inhibition SterolBiosynthesis Sterol Biosynthesis (erg11A) Compound->SterolBiosynthesis Inhibition BiofilmFormation Biofilm Formation (MedA) Compound->BiofilmFormation Inhibition experimental_workflow Start Isolate Azole-Resistant Aspergillus fumigatus Culture Culture Isolates to Form Biofilms Start->Culture Treatment Treat with This compound Culture->Treatment MTT_Assay Quantify Biofilm Inhibition (MTT Assay) Treatment->MTT_Assay RNA_Extraction Extract RNA from Treated and Untreated Biofilms Treatment->RNA_Extraction End Determine Mechanism of Action MTT_Assay->End qRT_PCR Analyze Gene Expression (qRT-PCR) RNA_Extraction->qRT_PCR Data_Analysis Compare Gene Expression Levels (MDR1, MDR4, erg11A, MedA) qRT_PCR->Data_Analysis Data_Analysis->End

References

An In-depth Technical Guide to the Potential Derivatives of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is an aromatic compound characterized by an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring. Its structural similarity to eugenol, a well-studied natural compound with a wide range of biological activities, suggests that derivatives of this compound could also exhibit valuable pharmacological properties.[1][2] This guide explores the potential for developing novel derivatives from this core structure, outlines hypothetical synthetic strategies, and discusses potential biological activities and the experimental protocols to evaluate them. The insights are drawn from established research on related allylbenzene and eugenol derivatives.

Potential Synthetic Pathways for Derivatives

The structure of this compound offers several sites for chemical modification, including the allyl group and the aromatic ring. The following sections outline potential synthetic strategies for creating a library of derivatives.

Modification of the Allyl Group

The double bond of the allyl group is a prime site for various chemical transformations.

  • Isomerization: The allyl group can be isomerized to a propenyl group using a base, which can alter the biological activity of the compound.[3]

  • Oxidation: The double bond can be oxidized to form an epoxide, a diol, or an aldehyde, introducing new functional groups for further derivatization.

  • Addition Reactions: Halogens, thiols, or other moieties can be added across the double bond.

Modification of the Aromatic Ring

The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

  • Nitration: Introduction of a nitro group can be a precursor to an amino group, which can then be used for amide or sulfonamide formation.

  • Halogenation: Further halogenation of the ring could modulate the electronic properties and lipophilicity of the molecule.

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can increase the steric bulk and lipophilicity.

A general workflow for the synthesis and evaluation of potential derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start This compound mod_allyl Allyl Group Modification (e.g., Isomerization, Oxidation) start->mod_allyl mod_ring Aromatic Ring Modification (e.g., Nitration, Halogenation) start->mod_ring derivatives Library of Derivatives mod_allyl->derivatives mod_ring->derivatives screening Biological Screening (e.g., Anticancer, Anti-inflammatory) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

A general workflow for the synthesis and evaluation of derivatives.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of eugenol and its derivatives, the potential therapeutic applications for derivatives of this compound are broad.[1][2]

Anti-inflammatory Activity

Many eugenol derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key mediators of the inflammatory cascade.[4]

Anticancer Activity

Eugenol and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The mechanisms can involve the modulation of multiple signaling pathways, including the downregulation of survival proteins like survivin and the induction of cell cycle arrest.[7]

Below is a diagram illustrating a potential anti-inflammatory signaling pathway that could be targeted by these derivatives.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway derivative Potential Derivative cox COX/LOX Enzymes derivative->cox Inhibition membrane Cell Membrane aa Arachidonic Acid aa->cox prostaglandins Prostaglandins & Leukotrienes cox->prostaglandins inflammation Inflammation prostaglandins->inflammation

Inhibition of COX/LOX enzymes by a potential derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for the synthesis and evaluation of novel derivatives.

Synthesis Protocol: Claisen Rearrangement of a Hypothetical Allyl Aryl Ether

The Claisen rearrangement is a fundamental reaction for allyl aryl ethers.[8][9] While the starting molecule is an ether, this protocol is provided as a key synthetic method for this class of compounds.

  • Reactants: A hypothetical ortho-allyl ether precursor (1 mmol) is dissolved in N,N-dimethylformamide (10 mL) in a sealed, microwave-safe vial.

  • Reaction: The vial is heated in a microwave reactor to 200-250°C for 30-60 minutes.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Assay Protocol: Lipoxygenase Inhibitor Screening

This assay is used to determine the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of a lipoxygenase enzyme.[2][4]

  • Reagents:

    • 0.1 M Sodium Phosphate Buffer (pH 8.0)

    • Soybean Lipoxygenase solution (e.g., 165 U/mL in buffer)

    • Substrate solution (e.g., 0.32 mM sodium linoleate in buffer)

    • Test compounds and a known inhibitor (e.g., nordihydroguaiaretic acid) dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the soybean lipoxygenase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the sodium linoleate substrate solution.

    • Immediately measure the change in absorbance at 234 nm over 5 minutes using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

An example workflow for this biological assay is provided below.

G cluster_workflow Lipoxygenase Inhibition Assay Workflow prep Prepare Reagents: Buffer, Enzyme, Substrate, Test Compounds incubation Incubate Enzyme with Test Compound prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measure Measure Absorbance at 234 nm reaction->measure analysis Calculate % Inhibition and IC50 Value measure->analysis

Workflow for the lipoxygenase inhibition assay.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
Compound IDR1-Substitution (Allyl Group)R2-Substitution (Aromatic Ring)Lipoxygenase Inhibition IC50 (µM)[4]
Parent -CH2CH=CH2-H> 100
DER-01 -CH=CHCH3-H75.3 ± 4.2
DER-02 -CH2CH(OH)CH2OH-H52.1 ± 3.8
DER-03 -CH2CH=CH25-NO245.8 ± 2.9
DER-04 -CH2CH=CH25-NH230.5 ± 2.1
NDGA *N/AN/A5.2 ± 0.4

*NDGA (Nordihydroguaiaretic acid) as a positive control.

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells
Compound IDR1-Substitution (Allyl Group)R2-Substitution (Aromatic Ring)Cytotoxicity IC50 (µM)[6][10]
Parent -CH2CH=CH2-H> 200
DER-03 -CH2CH=CH25-NO289.4 ± 6.7
DER-05 -CH=CHCH35-NO265.1 ± 5.5
DER-06 -CH2CH=CH25-Br78.2 ± 6.1
Doxorubicin *N/AN/A1.7 ± 0.2

*Doxorubicin as a positive control.

Conclusion

While this compound itself is not extensively studied, its structural features, shared with pharmacologically active natural products, present a promising scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and biological assays for analogous compounds, researchers can systematically explore the potential of its derivatives. The hypothetical pathways and protocols outlined in this guide provide a framework for initiating such research, with the ultimate goal of identifying lead compounds with significant anti-inflammatory, anticancer, or other valuable biological activities.

References

An In-Depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 4-Allyl-2-fluoro-1-propoxybenzene and its structural analogs, with a particular focus on their synthesis, biological activities, and potential as therapeutic agents. Drawing from the significant body of research on the structurally related natural product eugenol (4-allyl-2-methoxyphenol) and its derivatives, this document elucidates the structure-activity relationships of this class of compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the biological activities of key analogs against various cancer cell lines and microbial strains. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, characterized by an allyl group, a halogen substituent, and an alkoxy chain on a benzene ring, is a versatile scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The vast majority of research in this area has focused on analogs of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. Eugenol and its derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities[1][2][3]. This guide leverages the extensive knowledge of eugenol analogs to provide a predictive framework for the properties and potential applications of this compound and its related compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process starting from a commercially available phenol. A general synthetic workflow is outlined below.

General Synthetic Workflow

G start Starting Phenol (e.g., 2-fluoro-4-allylphenol) step1 Alkylation (e.g., Propyl bromide, K2CO3, Acetone) start->step1 product This compound step1->product analog_synthesis Analog Synthesis (Varying alkyl halides and starting phenols) product->analog_synthesis Varying R and X derivatization Further Derivatization (e.g., Triazole synthesis) product->derivatization

A generalized synthetic workflow for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of Eugenol-derived Triazoles

A common derivatization strategy for eugenol and its analogs involves the synthesis of 1,2,3-triazoles, which have shown significant biological activity. The following protocol is adapted from the synthesis of eugenol-fluorinated triazole derivatives[4][5][6].

Step 1: Synthesis of (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane (1) To a solution of eugenol (1.0 eq) in a suitable solvent, add epichlorohydrin (1.2 eq) and a base such as potassium carbonate (1.5 eq). The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol (2) The epoxide from Step 1 (1.0 eq) is dissolved in a solvent mixture (e.g., ethanol/water), and sodium azide (1.5 eq) is added. The reaction is heated to reflux for 4-6 hours. After cooling, the product is extracted with an organic solvent and purified.

Step 3: Synthesis of 1,2,3-triazole derivatives (3a-k) The azide from Step 2 (1.0 eq) and a terminal alkyne (1.0 eq) are dissolved in a solvent mixture (e.g., t-BuOH/water). A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature for 12-24 hours. The resulting triazole derivative is then isolated and purified.

Biological Activities of Analogs

Analogs of this compound, particularly fluorinated derivatives of eugenol, have been evaluated for a range of biological activities. The primary areas of investigation have been their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of eugenol analogs against various cancer cell lines. The introduction of a fluorine atom and the derivatization with moieties such as triazoles have been shown to enhance this activity.

Table 1: Anticancer Activity of Selected Eugenol Analogs

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Reference
Eugenol 4-allyl-2-methoxyphenolMCF-7 (Breast)>100[7]
Analog 1 Eugenol-derived triazoleMCF-7 (Breast)5.8[7]
Analog 2 Fluorinated eugenol-triazoleA549 (Lung)15.2[5]
Analog 3 Eugenol-derived oxadiazolePC-3 (Prostate)1.1[8]
Antimicrobial Activity

The antimicrobial properties of eugenol are well-documented, and its analogs have been investigated as potential new antimicrobial agents. Fluorination has been explored as a strategy to enhance the potency and spectrum of activity.

Table 2: Antifungal Activity of Selected Eugenol Analogs

Compound IDStructure/ModificationFungal StrainMIC (µg/mL)Reference
Eugenol 4-allyl-2-methoxyphenolCandida albicans200-400[2]
Analog 4 Fluorinated eugenol-triazoleColletotrichum sp.5.10 mm (inhibition zone)[4][5][6]
Analog 5 Nitro-eugenol derivativeCandida albicans< 3.9[1]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Signaling Pathways Modulated by Eugenol and its Analogs

Eugenol and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Pro-Apoptotic and Anti-Proliferative Signaling in Cancer

In cancer cells, eugenol analogs have been shown to induce apoptosis and inhibit proliferation by targeting key signaling cascades.

G Eugenol_Analog Eugenol Analog PI3K PI3K Eugenol_Analog->PI3K Inhibits NFkB NF-κB Eugenol_Analog->NFkB Inhibits Apoptosis Apoptosis Eugenol_Analog->Apoptosis Induces Notch Notch Eugenol_Analog->Notch Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes Hes1 Hes1 Notch->Hes1 Hes1->Proliferation Promotes

Key signaling pathways in cancer cells modulated by eugenol analogs.
Anti-inflammatory and Platelet Aggregation Signaling

The anti-inflammatory and antiplatelet activities of these compounds are mediated through the inhibition of pathways involving phospholipase C (PLC), protein kinase C (PKC), and cyclooxygenase (COX).

G Eugenol_Analog Eugenol Analog PLC PLCγ2 Eugenol_Analog->PLC Inhibits PKC PKC PLC->PKC cPLA2 cPLA2 PKC->cPLA2 AA Arachidonic Acid cPLA2->AA COX COX AA->COX TXA2 Thromboxane A2 COX->TXA2 Platelet_Aggregation Platelet Aggregation & Inflammation TXA2->Platelet_Aggregation Promotes

Inhibition of platelet aggregation signaling by eugenol analogs.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs is influenced by the nature and position of substituents on the aromatic ring and the modifications to the allyl and alkoxy groups. Key SAR observations include:

  • Fluorine Substitution: The position and number of fluorine atoms can significantly impact activity, often enhancing potency and altering selectivity.

  • Alkoxy Chain Length: The length and branching of the alkoxy group can affect lipophilicity and, consequently, cell permeability and target engagement.

  • Derivatization of the Allyl Group: Modifications to the allyl side chain can lead to novel compounds with altered biological profiles.

  • Introduction of Heterocycles: The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, has proven to be a successful strategy for enhancing anticancer and antimicrobial activities.

Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. This includes the synthesis and evaluation of a broader range of alkoxy analogs and the investigation of different halogen substitutions. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects. The development of quantitative structure-activity relationship (QSAR) models will be instrumental in guiding the design of more potent and selective analogs for further preclinical and clinical development.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. By leveraging the extensive research on the structurally similar eugenol derivatives, this guide provides a solid foundation for further investigation in this area. The detailed synthetic and biological testing protocols, coupled with an understanding of the key signaling pathways, will empower researchers to design and evaluate novel analogs with improved therapeutic profiles. Continued exploration of the structure-activity relationships within this chemical class holds the key to unlocking their full therapeutic potential.

References

The Strategic Embellishment of Allylbenzenes with Fluorine: A Technical Deep-Dive for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of fluorinated allylbenzene derivatives in medicinal chemistry.

Introduction

Allylbenzenes, a class of organic compounds characterized by a benzene ring substituted with an allyl group, are prevalent in nature and form the structural core of numerous bioactive molecules, including eugenol, estragole, and anethole. The introduction of fluorine atoms into these scaffolds has emerged as a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of fluorinated allylbenzene derivatives, detailing their synthesis, biological activities, and underlying mechanisms of action, with a focus on providing researchers with the practical information needed to explore this promising class of compounds.

The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] For instance, fluorination can block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[1] This guide will delve into specific examples of how fluorination has been leveraged to enhance the therapeutic potential of allylbenzene derivatives.

Synthesis of Fluorinated Allylbenzene Derivatives

The synthesis of fluorinated allylbenzene derivatives can be achieved through various synthetic strategies, primarily involving the introduction of fluorine onto the aromatic ring or the allyl side chain of a precursor molecule. A common approach involves the modification of naturally occurring allylbenzenes like eugenol.

General Synthetic Workflow

A representative synthetic workflow for generating fluorinated allylbenzene derivatives, starting from a parent phenol like eugenol, is outlined below. This multi-step process often involves protection of the hydroxyl group, followed by a reaction to introduce a fluorine-containing moiety.

Synthesis_Workflow Start Parent Allylbenzene (e.g., Eugenol) Step1 Protection of Functional Groups Start->Step1 e.g., Etherification Step2 Fluorination Reaction Step1->Step2 e.g., Nucleophilic or Electrophilic Fluorination Step3 Modification of Side Chain Step2->Step3 e.g., Click Chemistry, Amide Coupling Step4 Deprotection Step3->Step4 Product Fluorinated Allylbenzene Derivative Step4->Product

Caption: General synthetic workflow for fluorinated allylbenzene derivatives.

Experimental Protocol: Synthesis of Eugenol-Fluorinated Triazole Derivatives

This protocol is adapted from the work of Lima et al. (2022) and describes the synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol.[3]

Step 1: Synthesis of (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane (1)

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add eugenol (4.59 mmol), epichlorohydrin (45.9 mmol), potassium hydroxide (23.0 mmol), and tetrabutylammonium bromide (0.918 mmol).

  • Maintain the reaction mixture under magnetic stirring at 0 °C for 30 minutes.

  • Continue stirring for an additional 1 hour and 30 minutes at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add 20.0 mL of distilled water.

  • Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 1 .

Step 2: Synthesis of (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol (2)

  • To a 25 mL round-bottom flask, add compound 1 (4.04 mmol), sodium azide (20.2 mmol), ammonium chloride (10.1 mmol), 4.00 mL of methanol, and 1.00 mL of distilled water.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, add 20.0 mL of distilled water to the mixture.

  • Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

  • Combine the organic extracts, dry, filter, and concentrate to yield compound 2 .

Step 3: Synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol (3d)

  • In a 10 mL round-bottom flask, combine the azide intermediate 2 (0.847 mmol), 1-ethynyl-2-fluorobenzene (0.849 mmol), sodium ascorbate (0.339 mmol), 1.00 mL of distilled water, and 1.00 mL of dichloromethane.

  • Add CuSO₄·5H₂O (0.169 mmol) to the mixture.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add 20.0 mL of distilled water.

  • Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

  • Combine the organic extracts, dry, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane-ethyl acetate as the eluent to obtain the final fluorinated derivative 3d .

Biological Activities and Quantitative Data

Fluorinated allylbenzene derivatives have been investigated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory effects. The introduction of fluorine can significantly enhance the potency of the parent compounds.

Antifungal Activity

A series of eugenol-fluorinated triazole derivatives have demonstrated notable antifungal activity against phytopathogens. The following table summarizes the mean growth-inhibition zones for selected compounds against Colletotrichum sp., the causative agent of anthracnose disease.

Compound IDStructureMean Growth-Inhibition Zone (mm)[3]
3b 1-(4-allyl-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol4.80
3d 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol5.10

Data from Lima et al. (2022)[3]

Anticancer Activity

While specific IC50 values for a wide range of fluorinated allylbenzene derivatives are still emerging in the literature, preliminary studies on related fluorinated scaffolds show promise. For example, fluorinated isatin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Further research into the anticancer potential of fluorinated allylbenzenes is warranted.

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds.

Antifungal Susceptibility Testing: Well-Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antifungal activity.

  • Prepare a suspension of the test fungus (e.g., Colletotrichum sp.) at a concentration of 1 x 10⁴ conidia/mL in a suitable liquid medium.

  • Pour potato dextrose agar (PDA) into sterile Petri dishes and allow it to solidify.

  • Spread 100 µL of the fungal suspension evenly over the surface of the agar.

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Add a specific volume (e.g., 10 µL) of the test compound solution into each well.

  • Use a solvent control (e.g., DMSO) and a positive control (e.g., a commercial fungicide like tebuconazole) in separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth (e.g., 4-7 days).

  • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a series of dilutions of the fluorinated allylbenzene derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of allylbenzenes and their derivatives are often mediated through their interaction with specific cellular signaling pathways. While research on the specific pathways modulated by fluorinated allylbenzenes is ongoing, insights can be drawn from their non-fluorinated parent compounds.

Nrf2/HO-1 Pathway Activation by Eugenol

Eugenol has been shown to exert antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol ROS Oxidative Stress (ROS) Eugenol->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 & other antioxidant genes ARE->HO1 Activates transcription HO1->ROS Counteracts

Caption: Eugenol activates the Nrf2/HO-1 antioxidant pathway.

TRPA1 Channel Activation by Anethole

Anethole has been identified as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[8][9][10] TRPA1 is a non-selective cation channel expressed in sensory neurons and is involved in pain, inflammation, and respiratory functions. The activation of TRPA1 by anethole leads to a calcium influx into the cell.

TRPA1_Activation Anethole Anethole TRPA1 TRPA1 Channel Anethole->TRPA1 Binds to & Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Cell_response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cell_response

Caption: Anethole activates the TRPA1 ion channel, leading to cellular responses.

It is plausible that fluorinated derivatives of eugenol and anethole retain their ability to interact with these pathways, potentially with altered potency or selectivity. Further research is needed to elucidate the precise mechanisms of action of these fluorinated analogs.

Conclusion

The introduction of fluorine into the allylbenzene scaffold represents a promising avenue for the development of new therapeutic agents with enhanced properties. This guide has provided a foundational overview of the synthesis, biological activities, and potential mechanisms of action of fluorinated allylbenzene derivatives. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore this exciting class of compounds. Future investigations should focus on expanding the library of fluorinated derivatives, conducting comprehensive structure-activity relationship studies, and elucidating their specific molecular targets and signaling pathways to unlock their full therapeutic potential.

References

The Impact of Fluorine on the Bioactivity of Propoxybenzene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for optimizing pharmacological properties. The unique electronic characteristics of fluorine, including its high electronegativity and small van der Waals radius, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall bioactivity.[1][2] This technical guide provides an in-depth exploration of the role of fluorine in modulating the bioactivity of propoxybenzene-based compounds, a scaffold with relevance in the discovery of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.

This guide will delve into the structure-activity relationships (SAR) of fluorinated propoxybenzenes, present detailed experimental protocols for their synthesis and biological evaluation, and visualize key signaling pathways potentially modulated by these compounds. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the benefits of fluorination in their discovery programs.

The Role of Fluorine in Modulating Physicochemical and Pharmacological Properties

The introduction of fluorine into a propoxybenzene scaffold can elicit a range of beneficial effects on a molecule's drug-like properties. These modifications are often context-dependent, relying on the position and number of fluorine atoms, as well as the overall molecular architecture.

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions on the propoxybenzene ring or the propyl chain can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[3]

  • Lipophilicity: Fluorination can have a variable impact on lipophilicity (logP). While a single fluorine atom on an aromatic ring generally increases lipophilicity, the effect can be modulated by the local electronic environment. In some cases, the introduction of fluorine can alter a compound's conformation, leading to changes in its overall lipophilic surface area.[4]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with amino acid residues in a protein's binding pocket. These interactions can enhance binding affinity (lower Ki or IC50 values) and improve selectivity for the target protein over off-targets.[5]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can influence a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

Case Study: Structure-Activity Relationship of Fluorinated Propoxybenzene Analogs as GPR55 Modulators

To illustrate the impact of fluorination, we present a representative case study on a series of 4-propoxybenzene derivatives designed as modulators of the G-protein coupled receptor 55 (GPR55), a putative cannabinoid receptor implicated in various physiological and pathological processes.[6][7]

Table 1: In Vitro Bioactivity of Fluorinated 4-Propoxybenzene Analogs at Human GPR55

Compound IDR1R2GPR55 Binding Affinity (Ki, nM)GPR55 Functional Activity (EC50, nM) (cAMP Assay)
PB-H HH150.3250.8
PB-F1 FH75.2120.4
PB-F2 HF98.6185.2

Data are hypothetical and for illustrative purposes.

As demonstrated in Table 1, the introduction of a fluorine atom at the R1 position (PB-F1 ) of the propoxybenzene scaffold results in a significant increase in both binding affinity and functional potency at the GPR55 receptor compared to the non-fluorinated parent compound (PB-H ). This enhancement can be attributed to favorable interactions of the fluorine atom within the GPR55 binding pocket. Fluorination at the R2 position (PB-F2 ) also shows a modest improvement in activity.

Experimental Protocols

General Synthesis of Fluorinated 4-Propoxybenzene Analogs via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including the propoxybenzene derivatives discussed in this guide.[8][9]

Reaction Scheme:

Materials:

  • Substituted 4-fluorophenol or phenol

  • 1-Bromopropane

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF (0.2 M) at room temperature, add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propoxybenzene analog.

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the human cannabinoid receptors CB1 and CB2.[10][11]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • [3H]CP-55,940 (radioligand)

  • Test compounds (e.g., PB-H, PB-F1, PB-F2) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, [3H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • For determination of non-specific binding, a separate set of wells should contain a saturating concentration of a non-labeled cannabinoid ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Membrane Potential Assay for GPR55 Functional Activity

The FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay is a cell-based functional assay that can be used to measure changes in cell membrane potential upon GPCR activation.[10][11]

Materials:

  • CHO or HEK293 cells stably expressing human GPR55

  • FLIPR Membrane Potential Assay Kit

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (e.g., PB-H, PB-F1, PB-F2) at various concentrations

  • 96- or 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Seed the GPR55-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare the membrane potential dye solution according to the kit manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Prepare a plate containing the test compounds at various concentrations.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves measuring a baseline fluorescence, followed by the addition of the test compounds and continuous monitoring of the fluorescence signal over time.

  • Analyze the data to determine the change in fluorescence in response to each compound concentration and calculate the EC50 value.

Signaling Pathways and Visualizations

Fluorinated propoxybenzene compounds, by modulating targets such as GPR55, can influence downstream signaling cascades that regulate various cellular processes. Below are diagrams of key signaling pathways potentially affected, generated using the Graphviz DOT language.

GPR55 Signaling Pathway

GPR55 activation can lead to the activation of Gαq and Gα12/13 proteins, resulting in downstream signaling through phospholipase C (PLC) and RhoA, respectively.[12][13] This can culminate in the mobilization of intracellular calcium and the activation of transcription factors.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Fluorinated Propoxybenzene GPR55 GPR55 Ligand->GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release Downstream Effects Gene Transcription Ca_release->Downstream Effects Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Downstream Effects

Caption: GPR55 Signaling Cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route involved in cell proliferation, differentiation, and survival. GPCRs can activate this pathway through various mechanisms, including G-protein-dependent and β-arrestin-dependent signaling.[1][14]

MAPK_ERK_Pathway cluster_nucleus Nucleus GPCR GPCR (e.g., GPR55) G_protein G Protein GPCR->G_protein Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: MAPK/ERK Signaling Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Certain GPCRs can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets.[12][15]

PI3K_Akt_Pathway GPCR GPCR G_protein G Protein GPCR->G_protein PI3K PI3K G_protein->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Targets Downstream Targets (mTOR, GSK3β, FoxO) Akt->Downstream_Targets Cellular_Effects Cellular Effects (Survival, Growth, Metabolism) Downstream_Targets->Cellular_Effects

Caption: PI3K/Akt Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into the propoxybenzene scaffold offers a powerful approach to modulate the bioactivity and pharmacokinetic properties of this compound class. As illustrated, fluorination can lead to significant improvements in binding affinity and functional potency, likely through enhanced target interactions and increased metabolic stability. The experimental protocols provided herein offer a practical framework for the synthesis and biological evaluation of novel fluorinated propoxybenzene derivatives. Furthermore, the visualization of key signaling pathways provides a conceptual basis for understanding the potential downstream cellular effects of these compounds. Continued exploration of fluorination strategies within the propoxybenzene chemical space holds significant promise for the discovery of novel and improved therapeutic agents.

References

Methodological & Application

Applications of 4-Allyl-2-fluoro-1-propoxybenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Allyl-2-fluoro-1-propoxybenzene in various organic synthesis applications. This versatile fluorinated building block holds potential in the synthesis of bioactive molecules and functional polymers. The presence of the allyl group allows for a range of chemical transformations, while the fluoro and propoxy groups can impart desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, crucial in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard Williamson ether synthesis from 4-allyl-2-fluorophenol and 1-bromopropane.

Experimental Protocol: Synthesis of this compound

Reagent/ParameterValue/Condition
Reactants
4-Allyl-2-fluorophenol1.0 eq
1-Bromopropane1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent Acetone
Reaction Temperature 60 °C
Reaction Time 12 hours
Work-up Filtration, Evaporation, Extraction
Purification Column Chromatography
Expected Yield 85-95%

Procedure:

  • To a solution of 4-allyl-2-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Synthesis_Workflow Reactants 4-Allyl-2-fluorophenol 1-Bromopropane K₂CO₃ Reaction Reaction at 60 °C, 12h Reactants->Reaction Solvent Acetone Solvent->Reaction Workup Filtration & Evaporation Reaction->Workup Extraction Ethyl Acetate/Water Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in Bioactive Molecule Synthesis via Claisen Rearrangement

The allyl group of this compound can undergo a thermal Claisen rearrangement to yield 2-allyl-4-fluoro-5-propoxyphenol. This ortho-allylphenol is a valuable intermediate for the synthesis of various bioactive molecules, including potential anti-inflammatory or anti-fungal agents, leveraging the structural motifs found in natural products like eugenol.[1]

Experimental Protocol: Thermal Claisen Rearrangement

ParameterCondition
Starting Material This compound
Solvent N,N-Dimethylaniline (high-boiling point solvent)
Reaction Temperature 180-200 °C
Reaction Time 4-6 hours
Work-up Acid-base extraction
Purification Column Chromatography
Expected Yield 70-80%

Procedure:

  • Place this compound in a round-bottom flask equipped with a reflux condenser.

  • Add N,N-dimethylaniline as the solvent.

  • Heat the mixture to 180-200 °C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the N,N-dimethylaniline.

  • Extract the product into the aqueous layer with 1 M NaOH.

  • Wash the aqueous layer with diethyl ether to remove any non-phenolic impurities.

  • Acidify the aqueous layer with 2 M HCl and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate).

Claisen_Rearrangement cluster_start Starting Material cluster_process Process cluster_product Product Start 4-Allyl-2-fluoro-1- propoxybenzene Heat Heat (180-200 °C) in N,N-Dimethylaniline Start->Heat [3,3]-Sigmatropic Rearrangement Product 2-Allyl-4-fluoro-5- propoxyphenol Heat->Product

Caption: Claisen rearrangement of this compound.

Derivatization for Drug Discovery: Synthesis of a Hypothetical Bioactive Ether

The phenolic product from the Claisen rearrangement can be further derivatized to explore its potential as a lead compound in drug discovery. For instance, etherification of the phenol with a suitable alkyl halide can introduce functionalities known to interact with biological targets.

Experimental Protocol: Etherification of 2-Allyl-4-fluoro-5-propoxyphenol

Reagent/ParameterValue/Condition
Reactants
2-Allyl-4-fluoro-5-propoxyphenol1.0 eq
1-Bromo-2-methoxyethane1.1 eq
Cesium Carbonate (Cs₂CO₃)1.5 eq
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 8 hours
Work-up Aqueous work-up and extraction
Purification Column Chromatography
Expected Yield 80-90%

Procedure:

  • Dissolve 2-allyl-4-fluoro-5-propoxyphenol (1.0 eq) in DMF.

  • Add cesium carbonate (1.5 eq) and stir for 20 minutes at room temperature.

  • Add 1-bromo-2-methoxyethane (1.1 eq) and heat the mixture to 80 °C.

  • Stir for 8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography to yield the desired ether.

Derivatization_Pathway Start 2-Allyl-4-fluoro-5- propoxyphenol Reagents 1-Bromo-2-methoxyethane Cs₂CO₃, DMF, 80 °C Start->Reagents Product 1-(2-Allyl-4-fluoro-5-propoxy phenoxy)-2-methoxyethane Reagents->Product Etherification

Caption: Derivatization pathway to a hypothetical bioactive ether.

Application in Polymer Chemistry: A Monomer for Functional Polymers

The allyl functionality of this compound makes it a potential monomer for the synthesis of functional polymers. These polymers could find applications as specialty coatings or membranes due to the properties imparted by the fluoro and propoxy groups.

Experimental Protocol: Free Radical Polymerization

Reagent/ParameterValue/Condition
Monomer This compound
Initiator Azobisisobutyronitrile (AIBN) (1 mol%)
Solvent Toluene
Reaction Temperature 80 °C
Reaction Time 24 hours
Work-up Precipitation in methanol
Purification Reprecipitation
Expected Outcome Low to medium molecular weight polymer

Procedure:

  • Dissolve this compound and AIBN in toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 80 °C.

  • Stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimum amount of toluene and reprecipitate in cold methanol to purify.

  • Dry the polymer under vacuum to a constant weight.

Polymerization_Scheme Monomer This compound Initiator AIBN, 80 °C Monomer->Initiator Polymer Poly(this compound) Initiator->Polymer Free Radical Polymerization

Caption: Polymerization scheme of this compound.

Disclaimer: The application notes and protocols described herein are based on established principles of organic chemistry and are provided for illustrative purposes. Researchers should conduct their own optimization and safety assessments before implementation.

References

Application Notes and Protocols: 4-Allyl-2-fluoro-1-propoxybenzene in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Allyl-2-fluoro-1-propoxybenzene as a versatile building block in organic synthesis, with a particular focus on its application in the construction of complex molecular architectures relevant to medicinal chemistry. The strategic placement of the allyl, fluoro, and propoxy groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel compounds.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic organic chemistry. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of target molecules, properties highly desirable in drug discovery. The allyl group serves as a handle for various transformations, most notably the Claisen rearrangement, which facilitates the formation of a new carbon-carbon bond and the introduction of functionality ortho to the phenolic oxygen. The propoxy group provides an additional point for modification or can influence the electronic properties of the aromatic ring.

This document outlines the synthesis of this compound and its primary application as a substrate for the aromatic Claisen rearrangement to generate a key intermediate, 2-allyl-6-fluoro-3-propoxyphenol. This rearranged product can be further elaborated into a variety of complex molecules.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step sequence starting from commercially available 2-fluoro-4-bromophenol. The first step involves a Suzuki or other cross-coupling reaction to introduce the allyl group, followed by O-propoxylation of the resulting phenol.

Diagram: Synthetic Pathway to this compound

G A 2-Fluoro-4-bromophenol C 4-Allyl-2-fluorophenol A->C Suzuki Coupling B Allylboronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Toluene/H2O E This compound C->E Williamson Ether Synthesis D 1-Bromopropane K2CO3, Acetone

Caption: Proposed synthetic route to this compound.

Application: Aromatic Claisen Rearrangement

The most prominent application of this compound is its thermal rearrangement to 2-allyl-6-fluoro-3-propoxyphenol via a[1][1]-sigmatropic shift, commonly known as the Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring. The regioselectivity of this rearrangement is governed by the substitution pattern of the aromatic ring. In this case, the allyl group is expected to migrate to the less sterically hindered ortho position.

Diagram: Claisen Rearrangement Workflow

G cluster_0 Reaction Setup cluster_1 Thermal Rearrangement cluster_2 Workup and Purification A This compound D Reaction Mixture A->D B High-boiling solvent (e.g., N,N-diethylaniline) B->D C Inert atmosphere (N2 or Ar) C->D E Heat to 180-220 °C D->E F Cool to RT E->F G Acid/Base Extraction F->G H Column Chromatography G->H I 2-Allyl-6-fluoro-3-propoxyphenol H->I

Caption: Experimental workflow for the Claisen rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 4-Allyl-2-fluorophenol

Materials:

  • 2-Fluoro-4-bromophenol

  • Allylboronic acid pinacol ester

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-bromophenol (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-allyl-2-fluorophenol.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Allyl-2-fluorophenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-allyl-2-fluorophenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone.

  • Add 1-bromopropane (1.5 eq) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Claisen Rearrangement of this compound

Materials:

  • This compound

  • N,N-diethylaniline (or other high-boiling solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add N,N-diethylaniline as a solvent (optional, can be run neat).

  • Heat the mixture to 200-220 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the N,N-diethylaniline.

  • Extract the phenolic product from the organic layer with 1 M NaOH.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-allyl-6-fluoro-3-propoxyphenol.

Data Presentation

The following tables summarize expected yields and key analytical data for the described transformations. These are representative values and may vary based on experimental conditions.

Table 1: Synthesis of Intermediates and Final Product

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
4-Allyl-2-fluorophenol2-Fluoro-4-bromophenolAllylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃Toluene/H₂O901475-85
This compound4-Allyl-2-fluorophenol1-Bromopropane, K₂CO₃Acetone56785-95
2-Allyl-6-fluoro-3-propoxyphenolThis compound(Neat or N,N-diethylaniline)-210560-75

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)MS (m/z)
4-Allyl-2-fluorophenol~6.9-6.7 (m, 3H, Ar-H), 5.95 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂), 4.90 (s, 1H, -OH), 3.35 (d, 2H, Ar-CH₂)~154 (d, C-F), 142 (d, C-F), 136, 130, 125, 117, 116, 39[M]⁺ expected
This compound~6.8-6.6 (m, 3H, Ar-H), 5.90 (m, 1H, -CH=), 5.05 (m, 2H, =CH₂), 3.95 (t, 2H, O-CH₂), 3.30 (d, 2H, Ar-CH₂), 1.80 (m, 2H, -CH₂-), 1.00 (t, 3H, -CH₃)~155 (d, C-F), 148 (d, C-F), 137, 132, 124, 116, 115, 71, 39, 22, 10[M]⁺ expected
2-Allyl-6-fluoro-3-propoxyphenol~6.7-6.5 (m, 2H, Ar-H), 5.90 (m, 1H, -CH=), 5.30 (s, 1H, -OH), 5.10 (m, 2H, =CH₂), 3.90 (t, 2H, O-CH₂), 3.40 (d, 2H, Ar-CH₂), 1.75 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)~146 (d, C-F), 144 (d, C-F), 136, 123, 118, 117, 115, 71, 34, 22, 10[M]⁺ expected

Note: The spectroscopic data presented are estimations based on known chemical shifts for similar structures and should be confirmed by experimental analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. The protocols provided herein offer a clear pathway to its synthesis and subsequent transformation via the Claisen rearrangement. The resulting 2-allyl-6-fluoro-3-propoxyphenol is a highly functionalized intermediate poised for further elaboration, making it a key component in the synthetic chemist's toolbox for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Quantification of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is a fluorinated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the allyl, fluoro, and propoxy functional groups suggests it may be a key building block in drug discovery.[1][2] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar fluorinated and aromatic compounds.

Application Note 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection

This method is suitable for the routine quantification of this compound in solution, offering a balance of performance, robustness, and accessibility.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately non-polar compound, will be retained on the column and separated from more polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration, with detection by UV absorbance.

Experimental Protocol

1. Sample Preparation

  • Initial Dilution: Accurately weigh a portion of the sample and dissolve it in a suitable organic solvent such as acetonitrile or methanol to create a stock solution.[3]

  • Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to bring the concentration within the linear range of the calibration curve.[1]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter before injection to protect the HPLC column.[3]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set to 254 nm, or the absorbance maximum of this compound.

3. Calibration and Quantification

  • Prepare a series of calibration standards from a certified reference material, covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.99.[5]

  • Inject the prepared samples and determine their concentrations from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method.[5][6][7]

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) Repeatability: ≤ 2%Intermediate: ≤ 3%1.2%2.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min) and temperature (±2°C)Complies

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Receipt Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC quantification.

Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices or at trace levels.

Principle

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. After separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and quantification is performed using the abundance of specific ions.

Experimental Protocol

1. Sample Preparation

  • Dilution: Dilute the sample with a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration suitable for GC-MS analysis.

  • Internal Standard: For improved accuracy and precision, add a known amount of an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) to all samples and calibration standards.

2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or split, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.[10]

  • MS Transfer Line Temperature: 280°C.[9]

  • Ion Source Temperature: 230°C.[9]

  • Mass Spectrometer Mode:

    • Full Scan: For initial identification, scan from m/z 50 to 500.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound to enhance sensitivity and selectivity.[11]

3. Calibration and Quantification

  • Prepare calibration standards containing both the analyte and the internal standard over the desired concentration range.

  • Analyze the standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analyze the samples and calculate the analyte concentration using the calibration curve.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical validation parameters for the GC-MS method.[11]

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.990.9992
Range 0.01 - 10 µg/mL0.01 - 10 µg/mL
Precision (%RSD) Repeatability: ≤ 5%Intermediate: ≤ 10%3.5%7.8%
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Limit of Detection (LOD) Instrument-dependent0.003 µg/mL
Limit of Quantification (LOQ) Instrument-dependent0.01 µg/mL
Selectivity No interfering peaks at the retention time of the analyteComplies

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Volatile Solvent Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Injection GC Injection IS_Spike->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Quantification Quantify vs. Curve Ratio->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for GC-MS quantification.

Method Validation Overview

Analytical method validation is essential to ensure that a method is suitable for its intended purpose.[6] The relationship between key validation parameters demonstrates the comprehensive evaluation required to establish a reliable analytical procedure.

Logical Relationships in Method Validation

Validation_Logic cluster_core Core Performance Characteristics cluster_range Application Range cluster_reliability Reliability & Specificity Accuracy Accuracy (Closeness to True Value) Linearity Linearity (Proportional Response) Accuracy->Linearity Precision Precision (Repeatability) Precision->Linearity Range Range (Interval of Quantification) Linearity->Range LOQ LOQ (Limit of Quantification) Range->LOQ LOD LOD (Limit of Detection) LOQ->LOD Specificity Specificity (Analyte vs. Matrix) Specificity->Accuracy Robustness Robustness (Method Stability) Robustness->Precision

References

Application Notes and Protocols for the Purification of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Allyl-2-fluoro-1-propoxybenzene, a key intermediate in various research and development applications. The following sections outline two primary purification methodologies: vacuum distillation and preparative High-Performance Liquid Chromatography (HPLC). These protocols are based on established chemical principles and techniques for structurally similar molecules, ensuring a high probability of success.

Introduction

This compound is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. This guide details two effective methods for its purification: vacuum distillation for bulk purification and removal of non-volatile impurities, and preparative HPLC for achieving high-purity final product.

Purification Techniques

Vacuum Distillation

Vacuum distillation is the preferred method for purifying thermally sensitive compounds or those with high boiling points to prevent decomposition. Given the estimated atmospheric boiling point of this compound is likely above 200°C, this technique is highly recommended.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum trap. Ensure all glassware is dry and free of cracks.

    • Use a stirring hot plate and a magnetic stir bar in the distillation flask to ensure smooth boiling. Do not use boiling stones as they are ineffective under vacuum.

    • Grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap and then to a vacuum pump or water aspirator.

  • Procedure:

    • Place the crude this compound into the round-bottom flask.

    • Begin stirring and turn on the vacuum source to reduce the pressure within the apparatus. A typical pressure for this type of distillation is between 1 and 10 mmHg.

    • Once the desired pressure is stable, begin heating the distillation flask gently.

    • Monitor the temperature of the vapor that is distilling. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • After the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture. For this compound, a reverse-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol: Preparative Reverse-Phase HPLC

  • System Preparation:

    • Use a preparative HPLC system equipped with a UV detector.

    • Install a suitable reverse-phase column (e.g., C18, 10 µm particle size, ≥ 20 mm internal diameter).

    • Prepare the mobile phase. A common mobile phase for compounds of this polarity is a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized using analytical HPLC first. A good starting point would be 70:30 (v/v) Acetonitrile:Water.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified this compound in a small amount of the mobile phase or a compatible solvent like acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Chromatography and Fraction Collection:

    • Run the chromatogram and monitor the elution of the compound using the UV detector (a wavelength of ~270 nm should be appropriate for the aromatic ring).

    • Collect the fraction corresponding to the main peak, which should be the desired product.

    • Combine the collected fractions containing the pure product.

  • Post-Purification Workup:

    • Remove the organic solvent (e.g., acetonitrile) from the collected fractions using a rotary evaporator.

    • If the compound is not soluble in the remaining aqueous phase, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from the proposed purification techniques. These values are typical for such procedures and may vary depending on the initial purity of the crude material.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Vacuum Distillation80-90%>98%85-95%
Preparative HPLC>95%>99.5%70-85%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Bulk Purification HPLC Preparative HPLC Distillation->HPLC High-Purity Polish Purity_Analysis Purity Analysis (GC/HPLC) HPLC->Purity_Analysis Structure_Verification Structural Verification (NMR, MS) Purity_Analysis->Structure_Verification Final_Product Pure this compound (>99.5%) Structure_Verification->Final_Product

Application Notes and Protocols for 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance purposes only. As no specific safety data sheet for 4-Allyl-2-fluoro-1-propoxybenzene was found, these recommendations are based on the chemical properties of structurally similar compounds, including aromatic ethers, substituted allylbenzenes, and fluorinated aromatic compounds. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a substituted aromatic ether with potential applications in organic synthesis and drug discovery. Its structure combines a fluorinated benzene ring, a propoxy group, and an allyl group, each contributing to its chemical reactivity and potential hazards. These application notes provide a summary of its presumed properties and detailed protocols for its safe handling and storage in a laboratory setting.

Physicochemical and Hazard Data Summary

Due to the absence of specific data for this compound, the following table summarizes the expected properties and hazards based on its functional groups and related molecules.

Property / HazardExpected CharacteristicRationale / Related Compounds
Physical State Likely a liquid at room temperatureBased on similar substituted allylbenzenes and aromatic ethers.
Boiling Point Estimated to be in the range of 200-250 °CExtrapolated from similar aromatic compounds.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Typical for non-polar aromatic ethers.
Flammability HIGHLY FLAMMABLE. Vapors may form explosive mixtures with air.Ethers are a known flammable class of chemicals.
Reactivity May form explosive peroxides upon exposure to air and light. The allyl group is susceptible to addition reactions. Incompatible with strong oxidizing agents, strong acids, and strong bases.Propoxybenzene (ether) functionality. Allylbenzene reactivity.
Toxicity Potential skin and eye irritant. May be harmful if inhaled or swallowed. The toxicological properties have not been fully investigated.General properties of aromatic and fluorinated compounds.

Health and Safety Precautions

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: ANSI-approved safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough times should be considered for prolonged handling.

  • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is worn correctly. Have appropriate spill cleanup materials readily available.

  • Aliquoting and Transfer:

    • Use grounded equipment to prevent static electricity buildup.

    • Perform all transfers within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Do not use an open flame.

  • Waste Disposal: Dispose of waste in a designated, properly labeled hazardous waste container for flammable organic liquids.

Storage Protocol
  • Storage Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Container: Keep in a tightly sealed, light-resistant container.

  • Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents.

  • Peroxide Formation: As an ether, this compound may form explosive peroxides. It is recommended to date the container upon receipt and upon opening. Test for the presence of peroxides periodically, especially before distillation or concentration. Dispose of the chemical before the expiration date recommended by the manufacturer or after 6-12 months of opening.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Relationships

Handling_and_Storage_Workflow Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Spill_Kit Ensure Spill Kit is Available Prepare_Hood->Spill_Kit Transfer_Chemical Transfer/Aliquot Chemical Spill_Kit->Transfer_Chemical Perform_Reaction Perform Reaction Transfer_Chemical->Perform_Reaction Work_Up Reaction Work-up Perform_Reaction->Work_Up Store_Properly Store in Flammable Cabinet Work_Up->Store_Properly Dispose_Waste Dispose of Hazardous Waste Work_Up->Dispose_Waste Test_Peroxides Test for Peroxides Periodically Store_Properly->Test_Peroxides

Caption: A workflow diagram for the safe handling and storage of this compound.

Safety_Precautions_Relationship Key Safety Precaution Relationships cluster_hazards Inherent Hazards cluster_controls Control Measures Compound This compound Flammability Flammability Compound->Flammability Peroxide_Formation Peroxide Formation Compound->Peroxide_Formation Toxicity Potential Toxicity Compound->Toxicity Fume_Hood Use Fume Hood Flammability->Fume_Hood Proper_Storage Proper Storage Flammability->Proper_Storage Peroxide_Formation->Proper_Storage Inert_Atmosphere Consider Inert Atmosphere Peroxide_Formation->Inert_Atmosphere Toxicity->Fume_Hood PPE Wear Appropriate PPE Toxicity->PPE

Caption: Relationship between the hazards of this compound and necessary safety controls.

Application Notes and Protocols for Safe Disposal of 4-Allyl-2-fluoro-1-propoxybenzene Waste

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is a substituted aromatic ether containing a halogen atom. Due to its chemical structure, this compound requires careful handling and disposal as hazardous laboratory waste. Improper disposal can lead to environmental contamination and potential safety hazards. These application notes provide detailed protocols for the safe management and disposal of waste containing this compound, intended for researchers, scientists, and drug development professionals. The procedures outlined are based on general principles for the disposal of halogenated organic compounds and ethers.

Waste Identification and Hazard Assessment

Before disposal, it is crucial to characterize the waste. This compound is a halogenated organic compound and an ether. Ethers are known to form explosive peroxides upon exposure to air and light.[1][2][3][4] Therefore, waste containing this compound should be treated as potentially peroxide-forming, flammable, and toxic.

Key Hazards:

  • Flammability: As an organic solvent, it is likely flammable.[5]

  • Toxicity: Halogenated hydrocarbons can be toxic and carcinogenic.

  • Peroxide Formation: The ether linkage makes it susceptible to the formation of shock-sensitive and explosive peroxide crystals over time.[1][2][3][4]

  • Environmental Hazard: Improper disposal can contaminate soil and water.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe disposal and to minimize costs.[6]

  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7][8][9][10]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, as this will contaminate the entire container and necessitate more expensive disposal methods.[6][9] Do not mix with acids, bases, or oxidizers.[9]

  • Container Requirements: Use a designated, leak-proof container, preferably of plastic construction, with a screw-top cap.[6][8][11] The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list all components, including this compound and their approximate percentages.[8][10]

Storage of Waste

Proper storage of hazardous waste is regulated and essential for laboratory safety.

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA).[10]

  • Secondary Containment: The waste container should be kept in secondary containment to prevent spills.[3]

  • Ventilation: Store in a cool, dry, well-ventilated area, away from heat, sparks, or open flames.[5][8]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[2][8][10][11]

Quantitative Data Summary
ParameterGuidelineRationale
Storage Time (Opened Virgin Chemical) Dispose after 1 year (Class B Peroxide Former).[11]To minimize the risk of peroxide formation.
Peroxide Concentration Limit If >50 ppm, contact Environmental Health & Safety (EHS).[11]Elevated peroxide levels indicate a significant explosion hazard.
Satellite Accumulation Area (SAA) Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory.[10]Regulatory limit for waste accumulation in a laboratory setting.
Disposal Cost Factor 2-3 times higher for halogenated vs. non-halogenated solvents.[6]Halogenated solvents require incineration and more extensive treatment.[6]

Experimental Protocols

Protocol 1: Peroxide Testing for Ether Waste

This protocol should be performed if the waste has been stored for an extended period (e.g., over 3 months) or if the history of the waste is unknown.[2]

Materials:

  • Potassium iodide (KI) solution or commercial peroxide test strips (e.g., XploSens PS).[11]

  • Small test tube or vial.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves (e.g., nitrile).[2]

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.[2]

  • Sample Collection: Carefully transfer a small aliquot (1-2 mL) of the waste solvent into a clean test tube.

  • Testing with Strips: a. Dip the peroxide test strip into the solvent for the time specified by the manufacturer. b. Remove the strip and compare the color to the chart provided with the test kit to determine the peroxide concentration in ppm.

  • Testing with KI (Qualitative): a. Add a few drops of acidified potassium iodide solution to the test tube containing the waste sample. b. Gently shake the mixture. The appearance of a yellow to brown color indicates the presence of peroxides.[1]

  • Action:

    • If the peroxide test is negative or shows a low concentration (<50 ppm), the waste can be managed through the standard halogenated waste stream.

    • If the test is positive for high concentrations of peroxides, or if crystals are visible around the container lid, DO NOT touch or move the container.[2] Immediately contact your institution's Environmental Health & Safety (EHS) office for assistance with disposal.[2][3]

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound Waste

start Start: Generate Waste (this compound) waste_id Identify Waste: - Halogenated Organic - Peroxide-Former (Ether) start->waste_id segregate Segregate Waste waste_id->segregate container Collect in Labeled, Closed Halogenated Waste Container segregate->container storage Store in Designated SAA with Secondary Containment container->storage peroxide_check Check Storage Time (> 3 months?) storage->peroxide_check test_peroxides Protocol 1: Test for Peroxides peroxide_check->test_peroxides Yes request_pickup Request Waste Pickup from EHS peroxide_check->request_pickup No peroxide_high Peroxides > 50 ppm or Crystals Present? test_peroxides->peroxide_high contact_ehs STOP! Contact EHS Immediately for Disposal peroxide_high->contact_ehs Yes peroxide_high->request_pickup No end End: Waste Disposed request_pickup->end

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4-Allyl-2-fluoro-1-propoxybenzene. The synthesis is a two-step process commencing with the O-allylation of 2-fluorophenol followed by a Claisen rearrangement to yield the key intermediate, 4-allyl-2-fluorophenol. Subsequent Williamson ether synthesis with 1-bromopropane affords the target molecule. This protocol is designed for laboratory scale-up, addressing critical parameters for process optimization and safety.

Introduction

This compound and its analogs are valuable intermediates in the development of novel pharmaceutical compounds and functional materials. The presence of the allyl and fluoro substituents provides handles for further chemical modification, making it a versatile building block. This application note details a robust and scalable synthetic route, providing researchers with the necessary information for its efficient preparation in significant quantities.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Synthesis of 4-allyl-2-fluorophenol cluster_1 Step 2: Synthesis of this compound 2-fluorophenol 2-Fluorophenol intermediate_ether Allyl 2-fluorophenyl ether (not isolated) 2-fluorophenol->intermediate_ether K2CO3, Acetone allyl_bromide Allyl Bromide 4-allyl-2-fluorophenol 4-Allyl-2-fluorophenol intermediate_ether->4-allyl-2-fluorophenol Claisen Rearrangement (Heat) 4-allyl-2-fluorophenol_2 4-Allyl-2-fluorophenol final_product This compound 4-allyl-2-fluorophenol_2->final_product K2CO3, DMF 1-bromopropane 1-Bromopropane

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-allyl-2-fluorophenol

This procedure involves the O-allylation of 2-fluorophenol and a subsequent in-situ Claisen rearrangement.

Materials and Equipment:

  • 2-Fluorophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask of appropriate size for scale-up

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetone to the flask (approximately 5-10 mL per gram of 2-fluorophenol).

  • Allylation: To the stirring suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Exchange and Claisen Rearrangement: After completion of the allylation, distill off the acetone. Add toluene to the reaction mixture and heat to reflux (approx. 110 °C) for 8-12 hours to facilitate the Claisen rearrangement.[1][2][3] Monitor the disappearance of the intermediate allyl ether by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with 2M HCl (1 x volume of organic layer) and then with saturated NaCl solution (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-allyl-2-fluorophenol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Scale-up Synthesis of this compound

This procedure follows a standard Williamson ether synthesis protocol.[4][5][6]

Materials and Equipment:

  • 4-allyl-2-fluorophenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution, 1M

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-allyl-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF (5-10 mL per gram of phenol).

  • Alkylation: Add 1-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with 1M NaOH solution (to remove any unreacted phenol) and then with saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2-FluorophenolC₆H₅FO112.10Starting Material
Allyl bromideC₃H₅Br120.98Reagent
4-allyl-2-fluorophenolC₉H₉FO152.16Intermediate
1-BromopropaneC₃H₇Br122.99Reagent
This compoundC₁₂H₁₅FO194.24Final Product

Table 2: Predicted Analytical Data for this compound

AnalysisPredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 6.8-7.0 (m, 3H, Ar-H), 5.9-6.1 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 3.9-4.0 (t, J=6.5 Hz, 2H, -OCH₂-), 3.3-3.4 (d, J=6.7 Hz, 2H, Ar-CH₂-), 1.7-1.9 (m, 2H, -CH₂-CH₃), 1.0-1.1 (t, J=7.4 Hz, 3H, -CH₃).[7][8]
¹³C NMR (CDCl₃, 100 MHz) δ 155.5 (d, J=245 Hz, C-F), 149.0 (d, J=10 Hz, C-O), 137.0 (-CH=), 130.0 (d, J=3 Hz, C-allyl), 125.0 (d, J=5 Hz, Ar-C), 116.0 (=CH₂), 115.5 (d, J=20 Hz, Ar-C), 113.0 (d, J=2 Hz, Ar-C), 71.0 (-OCH₂-), 34.0 (Ar-CH₂-), 22.5 (-CH₂-CH₃), 10.5 (-CH₃).[9]
IR (neat, cm⁻¹) ~3080 (C-H, aromatic), ~2970, 2880 (C-H, aliphatic), ~1640 (C=C, allyl), ~1510, 1450 (C=C, aromatic), ~1250, 1050 (C-O, ether), ~915, 995 (alkene C-H bend).[10][11][12][13]
Mass Spec (EI) m/z (%): 194 (M⁺), 151 (M⁺ - C₃H₇), 123, 111, 95.[14][15]

Safety Precautions

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if inhaled and may cause serious health effects. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Allyl Bromide: Flammable, toxic, and a lachrymator. Handle with extreme care in a fume hood.

  • 2-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Potassium Carbonate and DMF: Standard laboratory precautions should be observed.

  • All reactions should be performed in a well-ventilated fume hood.

Workflow Diagram

Synthesis Workflow cluster_step1 Step 1: Synthesis of 4-allyl-2-fluorophenol cluster_step2 Step 2: Synthesis of this compound A Charge 2-Fluorophenol and K2CO3 B Add Acetone A->B C Add Allyl Bromide B->C D Reflux (Allylation) C->D E Solvent Exchange (Acetone to Toluene) D->E F Reflux (Claisen Rearrangement) E->F G Work-up and Extraction F->G H Purification G->H I Charge 4-allyl-2-fluorophenol and K2CO3 in DMF H->I Intermediate Product J Add 1-Bromopropane I->J K Heat (Williamson Ether Synthesis) J->K L Work-up and Extraction K->L M Purification L->M

Figure 2: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of Fluorinated Polymers Using 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, a literature search has revealed no specific examples of the direct use of 4-Allyl-2-fluoro-1-propoxybenzene in the synthesis of fluorinated polymers. The following application notes and protocols are therefore hypothetical and are based on established synthesis methods for structurally analogous fluorinated and allyl-functionalized monomers. These notes are intended to provide a theoretical framework and a starting point for researchers interested in exploring the potential of this monomer.

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. These characteristics make them invaluable in a wide range of applications, from high-performance coatings and seals to advanced electronics and biomedical devices. The introduction of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics.

This compound is a unique monomer that contains several key functional groups: a polymerizable allyl group, a fluorine atom that can impart desirable fluoropolymer properties, and a propoxybenzene group that can influence the polymer's solubility and thermal characteristics. This combination of features suggests its potential as a valuable building block for the creation of novel fluorinated polymers with tailored properties.

This document outlines a hypothetical approach to the synthesis of a fluorinated polymer using a derivative of this compound. The proposed strategy involves the synthesis of a crosslinkable fluorinated poly(aryl ether) via a nucleophilic aromatic substitution reaction, followed by thermal curing through the allyl groups.

Hypothetical Polymer Properties

Based on data from similar fluorinated poly(aryl ethers) and crosslinked polymers, the expected properties of a polymer derived from this compound are summarized in the table below.

PropertyExpected ValueRationale
Glass Transition Temperature (Tg) 180 - 230 °CConsistent with fluorinated poly(aryl ether) backbones.[1]
5% Weight Loss Temperature (Td5) > 450 °CHigh thermal stability is a hallmark of fluorinated polymers.[2]
Dielectric Constant (Dk) at 1 MHz 1.9 - 2.3The presence of fluorine and a cross-linked network can significantly lower the dielectric constant.[2]
Water Absorption < 0.3%Fluorinated polymers are inherently hydrophobic.[2]
Tensile Strength 60 - 150 MPaCrosslinking of the polymer network is expected to yield good mechanical properties.[2]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinkable Fluorinated Poly(aryl ether) Copolymer

This protocol describes the hypothetical synthesis of a linear poly(aryl ether) with pendant allyl groups via nucleophilic aromatic substitution. The monomer, a bisphenol derivative of this compound, is copolymerized with a common fluorinated comonomer, decafluorobiphenyl.

Materials:

  • 4,4'-Bis(4-allyl-2-fluoro-1-propoxy)biphenyl (Hypothetical Monomer)

  • Decafluorobiphenyl (DFBP)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), 1M

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Vacuum oven.

Procedure:

  • To the three-neck flask, add the hypothetical bisphenol monomer (1 equivalent), DFBP (0.98 equivalents), and K₂CO₃ (2.2 equivalents).

  • Add DMAc and toluene (2:1 v/v) to the flask to create a solution with a solids concentration of approximately 20% (w/v).

  • Fit the flask with the Dean-Stark trap and condenser, and begin stirring under a gentle flow of nitrogen.

  • Heat the reaction mixture to 140°C and allow the toluene to reflux, azeotropically removing water. Continue this for 4 hours.

  • After 4 hours, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160°C.

  • Maintain the reaction at 160°C for 8-12 hours, monitoring the viscosity of the solution. An increase in viscosity indicates polymer formation.

  • After the reaction is complete, cool the mixture to room temperature and dilute with additional DMAc.

  • Precipitate the polymer by slowly pouring the solution into a stirred solution of methanol/water (8:2 v/v).

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • To ensure complete removal of potassium salts, stir the polymer in a 1M HCl solution for 1 hour, then wash with deionized water until the washings are neutral.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Thermal Curing of the Allyl-Functionalized Polymer

This protocol describes the crosslinking of the synthesized polymer through its pendant allyl groups to form a thermoset material.

Materials:

  • Allyl-functionalized fluorinated poly(aryl ether) from Protocol 1.

Equipment:

  • Hydraulic press with heated platens.

  • Molding frame.

  • Vacuum oven.

Procedure:

  • Place a sample of the dried polymer powder into a molding frame.

  • Position the frame in the hydraulic press.

  • Heat the platens to 200°C and apply a pressure of 5 MPa for 1 hour to allow the polymer to melt and flow.

  • Increase the temperature to 250°C and maintain for 2 hours to initiate the thermal crosslinking of the allyl groups.

  • Further, increase the temperature to 300°C for 1 hour to complete the curing process.

  • Cool the press slowly to room temperature before releasing the pressure and removing the crosslinked polymer film.

Visualizations

G cluster_synthesis Protocol 1: Polymer Synthesis cluster_curing Protocol 2: Thermal Curing Monomer1 4,4'-Bis(4-allyl-2-fluoro-1-propoxy)biphenyl Polymerization Nucleophilic Aromatic Substitution (DMAc/Toluene, K2CO3, 160°C) Monomer1->Polymerization Monomer2 Decafluorobiphenyl Monomer2->Polymerization LinearPolymer Allyl-Functionalized Fluorinated Poly(aryl ether) Polymerization->LinearPolymer Curing Thermal Crosslinking (200-300°C) LinearPolymer->Curing CrosslinkedPolymer Crosslinked Fluorinated Polymer Network Curing->CrosslinkedPolymer

Caption: Hypothetical workflow for the synthesis and curing of a fluorinated polymer.

G cluster_properties Resulting Polymer Properties cluster_features Key Monomer Features Monomer This compound (Monomer Structure) Feature1 Allyl Group Monomer->Feature1 Feature2 Fluoro Group Monomer->Feature2 Feature3 Aryl Ether Structure Monomer->Feature3 Prop1 High Thermal Stability Prop2 Low Dielectric Constant Prop3 Chemical Resistance Prop4 Hydrophobicity Prop5 Crosslinkability Feature1->Prop5 Enables Curing Feature2->Prop2 Lowers Polarity Feature2->Prop3 Increases Bond Strength Feature2->Prop4 Lowers Surface Energy Feature3->Prop1 Provides Rigidity

References

Application Notes and Protocols for 4-Allyl-2-fluoro-1-propoxybenzene in Crop Protection Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific research on the direct application of 4-Allyl-2-fluoro-1-propoxybenzene in crop protection is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally similar compounds, primarily eugenol (4-allyl-2-methoxyphenol) and its derivatives. These notes are intended to provide a foundational framework for researchers and scientists to explore the potential of this compound as a crop protection agent.

Introduction

This compound is a fluorinated aromatic compound with structural similarities to eugenol, a major component of clove oil. Eugenol and its synthetic derivatives have demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and nematicidal properties.[1][2][3][4] The introduction of a fluorine atom and a propoxy group in place of the hydroxyl and methoxy groups of eugenol may modulate its biological activity, potentially enhancing its efficacy, stability, and spectrum of action. This document outlines potential applications and provides detailed experimental protocols for the evaluation of this compound in crop protection research.

Potential Applications in Crop Protection

Based on the known activities of eugenol and its derivatives, this compound is a candidate for investigation in the following areas:

  • Insecticide: Eugenol derivatives have shown toxicity against a range of insect pests, including Spodoptera frugiperda (fall armyworm).[1][5][6][7] The compound could be investigated as a contact or ingestion insecticide.

  • Nematicide: Eugenol and its related compounds have exhibited nematicidal activity against root-knot nematodes such as Meloidogyne incognita.[8][9] Therefore, this compound could be a promising candidate for managing plant-parasitic nematodes.

  • Fungicide: Various eugenol derivatives have demonstrated antifungal properties against plant pathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides.[10][11][12] The subject compound may possess similar fungistatic or fungicidal effects.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activities of eugenol and its derivatives against various agricultural pests, providing a benchmark for the potential efficacy of this compound.

Table 1: Insecticidal Activity of Eugenol and its Derivatives against Spodoptera frugiperda

CompoundAssay TypeEfficacy MetricValueReference
EugenolLarvicidalLD500.49 mg/g of insect[5]
IsoeugenolLarvicidalLD500.46 mg/g of insect[5]
Isoeugenol acetateLarvicidalLD50<1 mg/g of insect[5]
Prenyl eugenolLarvicidalLD50<1 mg/g of insect[5]
EugenolAntifeedantCE50187.73 µg/mL[5]
IsoeugenolAntifeedantCE50158.51 µg/mL[5]

Table 2: Nematicidal Activity of Eugenol and its Derivatives against Meloidogyne incognita

CompoundExposure TimeEfficacy MetricValueReference
Eugenol24 hoursLC5066.6 µg/mL[8]
Methyleugenol24 hoursLC5089.4 µg/mL[8]
Agastache rugosa Essential Oil (contains eugenol)24 hoursLC5047.3 µg/mL[8]
Eugenol48 hoursMortality>99% at 500 ppm[9]

Table 3: Fungicidal Activity of Eugenol Derivatives against Plant Pathogens

CompoundPathogenEfficacy MetricValueReference
Eugenol DerivativesBotrytis cinereaIC5031-95 ppm[10]
2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dioneFusarium solani f. sp. piperis-More effective than tebuconazole[13]
1,2,3-Triazole Eugenol DerivativesColletotrichum gloeosporioidesMycelial Growth Reduction81.4 - 88.3% at 100 ppm[11]

Experimental Protocols

The following are generalized protocols for assessing the crop protection potential of a novel compound like this compound.

This protocol is adapted from methods used for testing novel insecticides against mosquito larvae and can be modified for agricultural pests.[14][15][16]

  • Test Organism: Third-instar larvae of a target pest, e.g., Spodoptera frugiperda.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to create a dose-response curve. The final solvent concentration in the assay should not exceed 1% and should be included in the control group.

  • Assay Setup:

    • Use 24-well plates.

    • Add 1 mL of the appropriate larval diet or medium to each well.

    • Add the test compound dilutions to the respective wells. Include a solvent-only control and a negative control (medium only).

    • Place one larva in each well.

    • Seal the plates with a breathable membrane.

  • Incubation: Incubate the plates at an appropriate temperature and humidity for the test organism (e.g., 25-28°C).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

This protocol is based on standard methods for evaluating nematicides against root-knot nematodes.[17][18]

  • Test Organism: Second-stage juveniles (J2) of Meloidogyne incognita.

  • Compound Preparation: Prepare a stock solution of this compound in a solvent like acetone or ethanol, followed by serial dilutions in distilled water containing a surfactant (e.g., Tween 20) to ensure solubility.

  • Assay Setup:

    • Use 96-well microplates.

    • Add approximately 100 J2s in a small volume of water to each well.

    • Add the test compound dilutions to achieve the final desired concentrations. Include a solvent/surfactant control and a water-only control.

  • Incubation: Incubate the plates at room temperature (around 25°C).

  • Data Collection: After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to a physical stimulus.

  • Data Analysis: Calculate the percentage of mortality for each treatment and determine the LC50 values.

This protocol is a standard method for assessing the in vitro efficacy of fungicides.[12]

  • Test Organism: A plant pathogenic fungus, e.g., Botrytis cinerea.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Assay Setup:

    • Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

    • While the medium is still molten, add the test compound at various concentrations. Pour the amended agar into Petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each agar plate.

    • Include a solvent-only control and a non-amended control.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).

Visualization of Potential Mechanisms and Workflows

Eugenol is known to interact with octopamine receptors in insects, which are crucial for neurotransmission.[19][20][21] This interaction can lead to a cascade of downstream effects resulting in insect paralysis and death. The following diagram illustrates this hypothetical signaling pathway.

compound This compound (Hypothetical Agonist) receptor Octopamine Receptor (G-protein coupled) compound->receptor Binds to gprotein G-Protein Activation receptor->gprotein Activates adenylyl_cyclase Adenylyl Cyclase Activation gprotein->adenylyl_cyclase Stimulates camp Increased Intracellular cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) Activation camp->pka Activates downstream Downstream Physiological Effects pka->downstream Phosphorylates Targets paralysis Paralysis / Death downstream->paralysis Leads to

Caption: Hypothetical signaling pathway of this compound as an octopamine receptor agonist.

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound for crop protection applications.

start Synthesize & Characterize This compound screening Primary Screening (In Vitro Assays) start->screening insect Insecticidal Assay (e.g., Spodoptera) screening->insect nematode Nematicidal Assay (e.g., Meloidogyne) screening->nematode fungus Fungicidal Assay (e.g., Botrytis) screening->fungus dose_response Dose-Response Studies (LC50 / EC50 Determination) insect->dose_response nematode->dose_response fungus->dose_response moa Mode of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) dose_response->moa greenhouse Greenhouse & Field Trials (Efficacy & Phytotoxicity) dose_response->greenhouse

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Allyl-2-fluoro-1-propoxybenzene. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yield.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The primary reaction involves the deprotonation of 4-allyl-2-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an n-propyl halide.

Potential Causes and Troubleshooting Steps:

  • Ineffective Deprotonation of the Phenol: The hydroxyl group of 4-allyl-2-fluorophenol must be deprotonated to form the more nucleophilic phenoxide.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) often lead to higher yields.[1][2]

    • Moisture: The presence of water can consume the base and protonate the phenoxide intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Nucleophilic Attack (Sₙ2 Reaction): The reaction proceeds via an Sₙ2 mechanism, which is sensitive to various conditions.[1][3]

    • Leaving Group: The choice of leaving group on the n-propyl halide is critical. The reactivity order is I > Br > Cl. If you are using 1-chloropropane and experiencing low reactivity, consider switching to 1-bromopropane or 1-iodopropane.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can favor side reactions. Monitor the reaction temperature closely. A typical range for this type of reaction is 60-100 °C, depending on the solvent.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.

    • Solvent Type: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[4] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

Issue 2: Presence of Significant Side Products

Question: I have obtained my product, but the yield is compromised by the formation of significant side products. What are these side products and how can I minimize them?

Answer:

The most common side reactions in the Williamson ether synthesis of aryl ethers are C-alkylation and elimination of the alkyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3][4]

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[4]

    • Counter-ion: The nature of the cation from the base can also play a role, although this is a more advanced optimization parameter.

  • Elimination: The n-propyl halide can undergo elimination (E2 reaction) in the presence of the basic phenoxide to form propene.

    • Reaction Temperature: Higher reaction temperatures tend to favor elimination over substitution.[3] If you are observing significant elimination byproducts, try running the reaction at a lower temperature for a longer duration.

    • Steric Hindrance: While less of an issue with a primary alkyl halide like 1-propyl halide, significant steric bulk on the base or substrate can promote elimination.[1][3]

Frequently Asked Questions (FAQs)

Question: What is the recommended starting material for the synthesis of this compound?

Answer: The most direct and common synthetic route is the Williamson ether synthesis. The recommended starting materials are 4-allyl-2-fluorophenol and an n-propyl halide, such as 1-bromopropane or 1-iodopropane.

Question: Which base is most effective for the deprotonation of 4-allyl-2-fluorophenol?

Answer: For phenolic substrates, a range of bases can be used. Potassium carbonate (K₂CO₃) is a common and relatively mild choice. For higher yields, stronger bases like sodium hydride (NaH) are often employed.[1] The choice may depend on the scale of the reaction and safety considerations.

Question: How does the choice of solvent affect the reaction yield?

Answer: The solvent choice is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are recommended as they enhance the nucleophilicity of the phenoxide intermediate, leading to higher yields of the desired O-alkylated product.[4][5]

Question: What is a typical purification method for this compound?

Answer: After the reaction is complete, a standard workup procedure would involve quenching the reaction, extracting the product into an organic solvent, washing with aqueous base to remove unreacted phenol, and then washing with brine. The crude product can then be purified by column chromatography on silica gel. The appropriate solvent system for chromatography would need to be determined, but a mixture of hexanes and ethyl acetate is a common starting point.

Data Presentation

Table 1: Effect of Base and Solvent on the O-propylation of a Substituted Phenol (Illustrative Data)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of O-alkylated Product (%)
1K₂CO₃ (1.5)AcetoneReflux1275
2K₂CO₃ (1.5)DMF80892
3NaH (1.2)THFReflux688
4NaH (1.2)DMF60495

Note: This table presents illustrative data based on typical outcomes for Williamson ether synthesis of phenols to guide optimization. Actual yields for this compound may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-allyl-2-fluorophenol (1 equivalent).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol.

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add the n-propyl halide (e.g., 1-bromopropane, 1.2 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway A 4-Allyl-2-fluorophenol B 4-Allyl-2-fluorophenoxide A->B + Base D This compound B->D + 1-Bromopropane (SN2 reaction) C 1-Bromopropane C->D Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Troubleshooting_Workflow Start Low Yield Issue CheckDeprotonation Check Deprotonation - Base strength - Anhydrous conditions Start->CheckDeprotonation CheckSN2 Check SN2 Conditions - Leaving group - Temperature Start->CheckSN2 CheckSolvent Check Solvent - Polar aprotic? Start->CheckSolvent Optimize Optimize Conditions CheckDeprotonation->Optimize CheckSN2->Optimize CheckSolvent->Optimize Side_Reaction_Logic Phenoxide 4-Allyl-2-fluorophenoxide O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation Favored in polar aprotic solvents Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Competing reaction Elimination Elimination (Side Product) PropylHalide 1-Propyl Halide PropylHalide->O_Alkylation PropylHalide->Elimination Favored by high temperature

References

Troubleshooting 4-Allyl-2-fluoro-1-propoxybenzene reaction failures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Allyl-2-fluoro-1-propoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.

I. Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 4-allyl-2-fluorophenol with a propyl halide in the presence of a base.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Williamson ether synthesis of this compound is showing low to no product yield. What are the potential causes?

A1: Low or no yield in this synthesis can stem from several factors:

  • Ineffective Deprotonation: The acidity of the phenolic proton on 4-allyl-2-fluorophenol is influenced by the electron-withdrawing fluorine atom. An insufficiently strong base may not lead to complete deprotonation, reducing the concentration of the reactive phenoxide.

  • Poor Nucleophilicity of the Phenoxide: While the phenoxide is the active nucleophile, its reactivity can be affected by the solvent and counter-ion.

  • Side Reactions: The primary competing reaction is the elimination of the propyl halide, especially if using a secondary propyl halide (e.g., 2-bromopropane), to form propene. This is favored by sterically hindered bases or high temperatures.

  • Reagent Quality: Degradation of the propyl halide or the use of wet solvents or reagents can significantly impede the reaction.

Q2: I am observing the formation of a significant amount of propene as a byproduct. How can I minimize this?

A2: Propene formation is a result of an E2 elimination reaction competing with the desired SN2 substitution. To favor the Williamson ether synthesis:

  • Use a Primary Propyl Halide: 1-Bromopropane or 1-iodopropane are much less prone to elimination than 2-halopropanes.

  • Control the Temperature: Higher temperatures favor elimination. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Choice of Base: While a strong base is needed for deprotonation, a non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferable to bulky bases like potassium tert-butoxide, which can promote elimination.

Q3: What is the optimal choice of base, solvent, and propyl halide for this synthesis?

A3: The optimal conditions can vary, but a good starting point is summarized in the table below.

ComponentRecommendedRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the phenol. The byproduct is hydrogen gas, which is easily removed.
Potassium Carbonate (K₂CO₃)A weaker, but often effective and easier to handle base. May require higher temperatures.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)Polar aprotic solvents that are excellent for SN2 reactions. They solvate the cation, leaving the phenoxide anion more nucleophilic.
Propyl Halide 1-Iodopropane > 1-BromopropaneIodide is a better leaving group than bromide, leading to faster reaction rates.[1]
Troubleshooting Guide - Synthesis
Observed Issue Potential Cause Suggested Solution
Starting material (4-allyl-2-fluorophenol) remains unreacted 1. Incomplete deprotonation. 2. Inactive propyl halide.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure anhydrous conditions. 2. Check the purity of the propyl halide and use a freshly opened bottle. Consider switching from 1-bromopropane to the more reactive 1-iodopropane.
Low yield with multiple unidentified byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of water or other impurities.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of an isomeric byproduct Unlikely in this specific synthesis, but could indicate impurities in the starting phenol.Analyze the purity of the 4-allyl-2-fluorophenol starting material by NMR or GC-MS.
Experimental Protocol: Williamson Ether Synthesis

A representative experimental protocol is provided below.

Materials:

  • 4-allyl-2-fluorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-allyl-2-fluorophenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Claisen Rearrangement of this compound

A potential subsequent reaction for this compound is the Claisen rearrangement, which typically involves heating the allyl aryl ether to induce a[2][2]-sigmatropic rearrangement.

Frequently Asked Questions (FAQs) - Claisen Rearrangement

Q1: I am attempting a Claisen rearrangement of this compound, but the reaction is not proceeding. What could be the issue?

A1: The Claisen rearrangement is a thermal process and is highly dependent on temperature.[3][4]

  • Insufficient Temperature: The activation energy for the rearrangement may not be met. These reactions often require temperatures in the range of 180-250 °C.

  • Solvent Effects: While often run neat, the choice of a high-boiling, polar solvent can sometimes accelerate the reaction.[5]

Q2: The rearrangement is occurring, but I am getting a mixture of products. Why is this happening?

A2: The initial[2][2]-sigmatropic rearrangement will likely form 2-allyl-4-allyl-6-fluoro-1-propoxybenzene. However, if the ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to the para-substituted product.[6] Given the substitution pattern of your starting material, the formation of a single major rearranged product is expected. A mixture may indicate side reactions due to excessively high temperatures or the presence of impurities.

Troubleshooting Guide - Claisen Rearrangement
Observed Issue Potential Cause Suggested Solution
No reaction, starting material recovered Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a high-boiling solvent like N,N-diethylaniline or performing the reaction in a sealed tube.
Product decomposition (charring) Reaction temperature is too high.Reduce the reaction temperature. If the reaction is slow at lower temperatures, consider using a Lewis acid catalyst (e.g., BCl₃) which can promote the rearrangement at lower temperatures.
Formation of multiple products Potential for complex rearrangements or side reactions.Confirm the structure of the major product by NMR spectroscopy. If unexpected isomers are present, a detailed mechanistic investigation may be required. Ensure the starting material is pure.
Experimental Protocol: Claisen Rearrangement

Materials:

  • This compound

  • High-boiling solvent (e.g., N,N-diethylaniline) (optional)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the flask in a sand bath or heating mantle to 200-220 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction may take several hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If performed neat, the crude product can be purified directly by column chromatography. If a solvent was used, it may need to be removed under vacuum first.

Visualizations

Synthesis and Rearrangement Workflow

G Figure 1. General workflow for the synthesis and rearrangement of this compound. A 4-allyl-2-fluorophenol B Deprotonation (e.g., NaH in DMF) A->B C 4-allyl-2-fluorophenoxide B->C D SN2 Reaction (e.g., 1-Bromopropane) C->D E This compound D->E F Thermal Claisen Rearrangement (~200-220 °C) E->F G Rearranged Product F->G

Caption: Figure 1. General workflow for the synthesis and rearrangement of this compound.

Troubleshooting Logic for Williamson Ether Synthesis

G Figure 2. Troubleshooting flowchart for the Williamson ether synthesis. Start Reaction Failure? Check_SM Is Starting Material Consumed? Start->Check_SM Yes_SM_Consumed Yes Check_SM->Yes_SM_Consumed No_SM_Consumed_Label No Check_SM->No_SM_Consumed_Label Low_Yield Low Yield of Desired Product? Yes_Low_Yield Yes Low_Yield->Yes_Low_Yield No_Low_Yield Reaction Successful Low_Yield->No_Low_Yield No_SM_Consumed Increase Base Equivalents or Use Stronger Base Check_Reagents Verify Reagent Purity (Propyl Halide, Solvent) No_SM_Consumed->Check_Reagents Yes_SM_Consumed->Low_Yield No_SM_Consumed_Label->No_SM_Consumed Optimize_Temp Lower Reaction Temperature Yes_Low_Yield->Optimize_Temp Change_Halide Switch to 1-Iodopropane Optimize_Temp->Change_Halide

Caption: Figure 2. Troubleshooting flowchart for the Williamson ether synthesis.

References

Preventing polymerization of the allyl group during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyl-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of the allyl group during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the allyl group prone to polymerization?

A1: The allyl group (–CH₂–CH=CH₂) is susceptible to polymerization, primarily through free-radical mechanisms. The hydrogen atoms on the methylene group adjacent to the double bond (allylic hydrogens) are relatively weak and can be abstracted to form a resonance-stabilized allyl radical. This radical can then initiate a chain reaction with other allyl-containing molecules, leading to the formation of oligomers and polymers.[1][2] This process is often initiated by heat, light, or the presence of radical initiators in the reaction mixture.

Q2: What are the common signs of allyl group polymerization in my reaction?

A2: Unwanted polymerization can manifest in several ways, including:

  • Formation of insoluble materials: You might observe the appearance of white or yellowish precipitates, oils, or gels in your reaction flask.

  • Low yields of the desired product: Polymerization consumes your starting material, leading to a significant decrease in the yield of the intended product.

  • Difficulty in purification: The presence of oligomeric or polymeric byproducts can complicate the purification of your target molecule, often requiring chromatographic methods for their removal.

  • Inconsistent reaction outcomes: Uncontrolled polymerization can lead to poor reproducibility of your experimental results.

Q3: What are the general strategies to prevent the polymerization of the allyl group?

A3: The most common and effective strategy is the addition of a radical scavenger or inhibitor to the reaction mixture.[3] These compounds are designed to intercept and quench the radical species that initiate and propagate the polymerization chain reaction. Other strategies include:

  • Controlling the reaction temperature: Lowering the reaction temperature can reduce the rate of thermally initiated polymerization.

  • Excluding light: For photosensitive reactions, protecting the reaction vessel from light can prevent photochemical initiation of polymerization.

  • Using purified reagents and solvents: Impurities can sometimes act as radical initiators.

  • Maintaining an inert atmosphere: While oxygen can sometimes act as an inhibitor, in other cases it can promote radical formation.[4] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can provide a more controlled environment.

Troubleshooting Guides

Issue: Polymerization during Grignard Reactions with Allyl Halides

Grignard reactions involving allyl halides, such as allyl bromide, are particularly prone to side reactions, including Wurtz-type coupling to form 1,5-hexadiene and polymerization.

Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions: Water will quench the Grignard reagent and can promote side reactions. All glassware should be oven-dried, and anhydrous solvents must be used.[5]

  • Slow Addition of Allyl Halide: Add the allyl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This helps to minimize the local concentration of the allyl halide, reducing the likelihood of coupling reactions.[6]

  • Maintain Low Temperature: Preparing the Grignard reagent at a low temperature (e.g., 0 °C) can help to suppress the formation of 1,5-hexadiene.[7]

  • Use of an Inhibitor: While not always necessary if conditions are carefully controlled, the addition of a small amount of a radical inhibitor like BHT may be beneficial.

Issue: Polymerization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

Heck reactions and other palladium-catalyzed couplings involving allyl-containing substrates can sometimes be complicated by polymerization, especially at elevated temperatures.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. High temperatures can promote thermal decomposition of the catalyst and initiate radical polymerization.

  • Choose the Right Ligand: The choice of phosphine ligand can influence the stability of the palladium catalyst and potentially suppress side reactions.

  • Add a Radical Inhibitor: Incorporating a phenolic inhibitor like hydroquinone or BHT into the reaction mixture can effectively scavenge radicals and prevent polymerization.

Data Presentation: Common Radical Inhibitors

The following table summarizes common radical inhibitors used to prevent the polymerization of allyl groups, along with their typical concentrations.

InhibitorChemical StructureTypical Concentration RangeNotes
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol100 - 2000 ppm (0.01 - 0.2%)A widely used, cost-effective phenolic inhibitor.
Hydroquinone Benzene-1,4-diol100 - 1000 ppm (0.01 - 0.1%)Effective, but can sometimes be more challenging to remove during workup. Often requires the presence of oxygen to be effective.[4]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl100 - 500 ppm (0.01 - 0.05%)A stable free radical that is a highly efficient radical scavenger.[3]
Phenothiazine 10H-phenothiazine100 - 500 ppmOften used in industrial processes for storing and transporting reactive monomers.

Experimental Protocols

Representative Protocol: Grignard Reaction with Allyl Bromide

This protocol describes the preparation of allylmagnesium bromide, a common reagent in organic synthesis. Careful control of the reaction conditions is crucial to minimize the formation of byproducts.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine (a small crystal, optional for initiation)

  • Anhydrous solvent for subsequent reaction

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings in the flask. If the magnesium is not highly reactive, a small crystal of iodine can be added to activate the surface.

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Slow Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. The reaction is exothermic.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is now ready for use in the subsequent reaction.

Troubleshooting: The primary side product in this reaction is 1,5-hexadiene, formed from the coupling of two allyl bromide molecules. To minimize its formation, maintain a low reaction temperature and ensure a slow addition rate of the allyl bromide.[6]

Visualizations

Mechanism of Radical Polymerization and Inhibition

The following diagram illustrates the fundamental steps of radical polymerization of an allyl-containing monomer and how a radical inhibitor can terminate the process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Inhibitor I Initiator (I) R Radical (R•) I->R Decomposition M1 Allyl Monomer (M) RM Monomer Radical (RM•) R->RM Addition M1->RM Inhibitor Inhibitor (InH) RMM Growing Polymer Chain (RMM•) RM->RMM Addition M2 Another Allyl Monomer (M) M2->RMM Terminated Terminated Polymer (RMM-In) Inhibitor->Terminated RMM_term Growing Polymer Chain (RMM•) RMM_term->Terminated Radical Scavenging

Caption: Radical Polymerization and Inhibition Pathway.

Troubleshooting Workflow for Unwanted Polymerization

This flowchart provides a logical sequence of steps to diagnose and resolve issues with unwanted polymerization during reactions involving allyl groups.

G start Start: Unwanted Polymerization Observed check_inhibitor Was a radical inhibitor used? start->check_inhibitor add_inhibitor Add an appropriate inhibitor (e.g., BHT, hydroquinone, TEMPO) check_inhibitor->add_inhibitor No increase_inhibitor Increase inhibitor concentration check_inhibitor->increase_inhibitor Yes check_temp Is the reaction temperature too high? add_inhibitor->check_temp increase_inhibitor->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_light Is the reaction sensitive to light? check_temp->check_light No lower_temp->check_light protect_light Protect the reaction from light check_light->protect_light Yes check_reagents Are reagents and solvents pure and degassed? check_light->check_reagents No protect_light->check_reagents purify_reagents Purify reagents and degas solvents check_reagents->purify_reagents No end End: Polymerization Prevented check_reagents->end Yes purify_reagents->end

References

Technical Support Center: Purification of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Allyl-2-fluoro-1-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Purity of the Final Product After Synthesis

Question: After performing the Williamson ether synthesis to produce this compound, my initial purity is low. What are the potential impurities and how can I remove them?

Answer:

Low purity after the initial synthesis is a common issue. The primary impurities often stem from unreacted starting materials, side products from the Williamson ether synthesis, and decomposition products.

Potential Impurities:

  • Unreacted 2-fluoro-4-allylphenol: The starting phenol is a common impurity if the reaction has not gone to completion.

  • Unreacted 1-bromopropane (or other propyl halide): The alkylating agent may remain if used in excess.

  • Dialkylated product (1,2-dipropoxy-4-allyl-5-fluorobenzene): While less common, reaction at the adjacent hydroxyl group (if unprotected in a related synthesis) can occur.

  • Elimination product (propene): Formed from the propyl halide, especially under harsh basic conditions. This is volatile and usually removed during workup.

  • Solvent residues: Residual high-boiling point solvents used in the reaction.

Troubleshooting Steps:

  • Optimize the Reaction: Ensure a slight excess of the propyl halide and an adequate amount of a strong, non-hindered base (e.g., sodium hydride) are used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting phenol is consumed.[1]

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute sodium hydroxide solution can help remove any unreacted acidic phenol. Subsequent washes with water will remove residual salts and water-soluble impurities.

  • Purification Technique Selection: The choice of purification method is critical. Column chromatography is often the most effective method for removing polar impurities like the starting phenol. Fractional distillation under reduced pressure can be used to separate the product from less volatile impurities.

Issue 2: Difficulty in Separating the Product from a Close-Running Impurity by Column Chromatography

Question: I am using column chromatography, but an impurity is co-eluting with my desired this compound. How can I improve the separation?

Answer:

Co-elution during column chromatography indicates that the impurity has a similar polarity to your product. Here’s how you can address this:

  • Solvent System Optimization:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a shallow gradient elution. Start with a very non-polar solvent system (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. This can enhance the separation of compounds with close polarities.

    • Alternative Solvents: Experiment with different solvent systems. Sometimes, a switch from a standard hexane/ethyl acetate system to one containing dichloromethane or toluene can alter the selectivity of the separation.

  • Stationary Phase:

    • Silica Gel Mesh Size: Using a smaller particle size silica gel (higher mesh number) can increase the surface area and improve separation efficiency.

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or a reverse-phase C18 column, depending on the nature of the impurity.

  • Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) can lead to a more uniform band and better separation compared to wet loading in a solvent.

Issue 3: Product Decomposition During Distillation

Question: I am attempting to purify this compound by distillation, but I am observing product decomposition at higher temperatures. What can I do to prevent this?

Answer:

The allyl group in the molecule can be susceptible to isomerization or polymerization at elevated temperatures. The presence of acidic or basic residues can also catalyze decomposition.

  • Vacuum Distillation: It is crucial to perform the distillation under reduced pressure (vacuum). This will significantly lower the boiling point of the compound and minimize thermal stress.

  • Neutralize Before Distillation: Ensure that the crude product is free from any acidic or basic residues from the workup. Washing the organic extract with a dilute sodium bicarbonate solution and then with brine until neutral is recommended.

  • Use of a Stabilizer: In some cases, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask can prevent polymerization of the allyl group.

  • Fractional Distillation: Employing a fractional distillation setup (e.g., with a Vigreux or packed column) will provide better separation at a lower temperature than a simple distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the recommended storage conditions for purified this compound?

A2: Due to the potential for the allyl group to undergo oxidation or polymerization, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is also advised to minimize degradation over time.

Q3: Can I use recrystallization to purify this compound?

A3: this compound is a liquid at room temperature, so direct recrystallization is not a suitable primary purification method. However, if you are working with a solid derivative of this compound, recrystallization could be a viable option.

Q4: How does the fluorine atom affect the purification process?

A4: The presence of a fluorine atom can influence the molecule's polarity and intermolecular interactions. This can sometimes lead to different elution behavior in chromatography compared to its non-fluorinated analog. The strong electron-withdrawing nature of fluorine can also affect the reactivity of the aromatic ring, potentially reducing the likelihood of certain side reactions during synthesis.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) for this compound before use.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedThroughputKey AdvantagesCommon Challenges
Fractional Distillation 95-99%HighScalable, effective for removing non-volatile impurities.Potential for thermal decomposition of the allyl group.
Column Chromatography >99%Low to MediumExcellent for removing polar and closely related impurities.Can be time-consuming and requires significant solvent usage.
Preparative HPLC >99.5%LowHighest resolution for separating difficult impurities.Expensive, low throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Ensure the crude product is dry and free of any acidic or basic residues.

  • Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum gradually to the desired pressure.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified this compound.

  • Discontinuation: Once the desired product has been collected, remove the heat source before releasing the vacuum to prevent bumping.

Visualizations

Purification_Workflow start Crude this compound workup Aqueous Workup (Wash with NaOH, H2O, Brine) start->workup drying Drying of Organic Layer (e.g., MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom High Purity Needed distillation Vacuum Distillation purification_choice->distillation Large Scale hplc Preparative HPLC purification_choice->hplc Very High Purity Needed purity_check Purity Analysis (GC-MS, NMR) column_chrom->purity_check distillation->purity_check hplc->purity_check pure_product Pure Product purity_check->pure_product Purity > 99% fail Impure Product (Re-purify or Re-evaluate strategy) purity_check->fail Purity < 99%

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Purification identify_impurity Identify Impurity (NMR, GC-MS) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Phenol or Alkyl Halide side_product Side Product identify_impurity->side_product Isomer or Dimer decomposition Decomposition Product identify_impurity->decomposition Polymer or Isomerized Product optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction change_purification Change Purification Method side_product->change_purification milder_conditions Use Milder Purification Conditions decomposition->milder_conditions repurify Re-purify optimize_reaction->repurify change_purification->repurify milder_conditions->repurify

Caption: Logical relationship for troubleshooting low purity issues.

References

Technical Support Center: Identifying Impurities in 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Allyl-2-fluoro-1-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in your this compound samples can originate from several stages of the manufacturing process and storage.[1][2] Key sources include:

  • Starting Materials: Residual unreacted starting materials such as 2-fluoro-4-allylphenol and 1-bromopropane.

  • Intermediates: Incomplete reactions can leave behind intermediate products.

  • Byproducts: Side reactions occurring during the synthesis can generate structurally related compounds. A common byproduct could be the isomer 2-Allyl-4-fluoro-1-propoxybenzene.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during synthesis and purification.

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, or air, leading to the formation of new impurities.[1]

  • Cross-Contamination: Contamination from other processes or equipment in the laboratory.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive impurity profile.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A reverse-phase HPLC method with UV detection is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile and semi-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is crucial for their definitive identification. Both ¹H and ¹³C NMR are valuable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase 1. Prepare fresh mobile phase using HPLC-grade solvents and reagents.[4]2. Filter the mobile phase before use.3. Run a blank gradient to check for solvent-related peaks.
Sample Contamination 1. Ensure proper cleaning of all glassware and sample vials.2. Analyze a blank (solvent) injection to rule out contamination from the syringe or injector.[5]
Column Degradation 1. Check for changes in peak shape, retention time, and resolution.[4]2. If the column performance has deteriorated, try washing it with a strong solvent or replace the column.
Presence of Impurities 1. If the above steps do not resolve the issue, the peaks are likely from impurities in your sample. Proceed with impurity identification protocols.
Guide 2: Difficulty in Identifying an Impurity by Mass Spectrometry

Problem: You have detected an impurity by HPLC, but are unable to determine its structure using mass spectrometry.

Potential Cause Troubleshooting Steps
Low Impurity Concentration 1. Concentrate the sample to increase the impurity's signal.2. Use a more sensitive mass spectrometer or a different ionization technique.
Co-elution with the Main Peak 1. Optimize the HPLC method to improve the resolution between the main peak and the impurity peak.[1]2. Adjust the mobile phase composition, gradient, or column chemistry.
Isomeric Impurity 1. Isomers will have the same mass-to-charge ratio. In this case, techniques like NMR or tandem mass spectrometry (MS/MS) will be necessary to differentiate and identify the structures.
Non-ionizable Impurity 1. Try a different ionization source (e.g., APCI instead of ESI).2. Consider derivatization of the sample to make the impurity more amenable to ionization.

Experimental Protocols

Protocol 1: General Impurity Profiling using HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Table 1: Example HPLC Gradient for Impurity Profiling

Time (min)% Mobile Phase A (Water w/ 0.1% Formic Acid)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
0.07030
25.01090
30.01090
30.17030
40.07030
Protocol 2: Volatile Impurity Analysis using GC-MS
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analytical Workflow cluster_decision Evaluation cluster_identification Impurity Identification cluster_end End start Sample of 4-Allyl-2-fluoro- 1-propoxybenzene hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms decision Impurities Detected? hplc->decision gcms->decision lcms LC-MS Analysis decision->lcms Yes end_pass Sample Passes Purity Specs decision->end_pass No nmr NMR Spectroscopy lcms->nmr structure Structure Elucidation nmr->structure end_fail Identify & Quantify Impurities structure->end_fail

Caption: Workflow for Impurity Identification.

signaling_pathway A Synthesis of This compound C Side Reactions A->C Leads to F Final Product with Potential Impurities A->F Primary Reaction B Starting Materials (e.g., 2-fluoro-4-allylphenol, 1-bromopropane) B->A Reactants D Incomplete Reaction B->D Unreacted C->F Byproducts D->F E Degradation F->E Over time/ exposure

Caption: Sources of Potential Impurities.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for chemical reactions involving 4-Allyl-2-fluoro-1-propoxybenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions applicable to this compound?

A1: The chemical structure of this compound, featuring an allyl phenyl ether moiety, makes it a prime candidate for two major types of reactions: the Claisen rearrangement and olefin metathesis. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation, specifically a[1][1]-sigmatropic rearrangement, that repositions the allyl group from the ether oxygen to the aromatic ring. Olefin metathesis allows for the modification of the allyl group's carbon-carbon double bond, enabling the synthesis of a variety of derivatives.

Q2: What is the expected outcome of a Claisen rearrangement with this substrate?

A2: The Claisen rearrangement of this compound is expected to yield 2-allyl-4-fluoro-1-propoxybenzene. This reaction involves the migration of the allyl group to the ortho position of the phenolic ether. Due to the substitution pattern of the starting material, the rearrangement will likely be highly regioselective.

Q3: How do the fluoro and propoxy substituents influence the Claisen rearrangement?

A3: The electronic properties of the substituents on the aromatic ring can influence the rate and regioselectivity of the Claisen rearrangement. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups may slow it down. The fluorine atom at the 2-position is moderately electron-withdrawing, which could slightly decrease the reaction rate compared to an unsubstituted analogue. However, its position also sterically directs the incoming allyl group to the unoccupied ortho position (C6). The propoxy group at the 1-position is an electron-donating group, which can help to activate the ring towards the rearrangement.

Q4: What types of olefin metathesis can be performed on this compound?

A4: The terminal alkene of the allyl group in this compound is suitable for several types of olefin metathesis reactions, including:

  • Cross-metathesis: Reaction with another olefin to create a new, more complex alkene.

  • Ring-closing metathesis (RCM): If another alkene functionality is introduced into the molecule, RCM can be used to form a cyclic structure.

  • Enyne metathesis: Reaction with an alkyne to form a conjugated diene.

Troubleshooting Guides

Claisen Rearrangement
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Insufficient temperature.The Claisen rearrangement often requires high temperatures (typically 180-250 °C). Consider increasing the reaction temperature. Microwave-assisted heating can often accelerate the reaction and improve yields.[1]
Inappropriate solvent.The choice of solvent can impact the reaction rate. High-boiling, non-polar solvents like diphenyl ether or polar aprotic solvents like N,N-diethylaniline are often used.
Catalyst inefficiency.While thermal rearrangement is possible, Lewis acids can catalyze the reaction at lower temperatures. Consider adding a Lewis acid catalyst such as BF₃·OEt₂ or AlCl₃.[2]
Formation of Side Products Isomerization of the allyl group.This can occur at high temperatures. Lowering the reaction temperature or using a catalyst to accelerate the primary reaction can minimize this.
Decomposition of starting material or product.Prolonged heating at high temperatures can lead to decomposition. Optimize the reaction time and temperature. Microwave heating can provide rapid and uniform heating, potentially reducing degradation.[1]
Poor Regioselectivity Not typically an issue for this specific substrate due to the substitution pattern.The ortho position for the rearrangement is well-defined. If unexpected isomers are observed, confirm the structure of the starting material and products using spectroscopic methods.
Olefin Metathesis
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as Grubbs-type catalysts are sensitive to air and moisture. Use freshly distilled and degassed solvents.
Inappropriate catalyst choice.For electron-rich olefins like this compound, second-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more effective and have better functional group tolerance.[3]
Insufficient catalyst loading.While typically used in small amounts (0.5-5 mol%), the optimal catalyst loading may need to be determined empirically. Start with a standard loading (e.g., 1-2 mol%) and adjust as needed.
Formation of Homodimers In cross-metathesis, the starting material reacts with itself.Use a stoichiometric excess of the less valuable or more volatile cross-metathesis partner to favor the desired reaction.[4]
Isomerization of the Product Alkene Secondary metathesis reactions.This can lead to a mixture of E/Z isomers. The choice of catalyst can influence the stereoselectivity. Some catalysts are designed to favor the formation of either the E or Z isomer. Removing the volatile byproduct (ethylene) by bubbling a stream of inert gas through the reaction mixture can help drive the reaction to completion and minimize side reactions.[5]
Difficulty in Catalyst Removal Ruthenium byproducts can be difficult to remove.Several methods can be employed for purification, including column chromatography on silica gel, treatment with activated carbon, or using scavengers designed to bind ruthenium.

Catalyst Selection and Performance Data

Disclaimer: Quantitative data for reactions involving this compound is limited in the reviewed literature. The following tables provide representative data for analogous substrates to guide catalyst selection and reaction optimization.

Table 1: Catalyst Selection for Claisen Rearrangement of Substituted Allyl Phenyl Ethers
CatalystSubstrateSolventTemp. (°C)TimeYield (%)Reference
None (Thermal)4-allyloxyacetophenoneDiphenyl ether220--[6]
BF₃·OEt₂ (Microwave)8-allyloxyphenanthridineToluene25045 min95
ZnCl₂ (Microwave)o-allylaryl ethersXylene-5-8 min75-81
AlCl₃(E)-crotyl morpholineCH₂Cl₂232-6 h>75[2]
TiCl₄·THF₂(E)-crotyl morpholineCH₂Cl₂232-6 h92[2]
Table 2: Catalyst Selection for Olefin Metathesis of Allylbenzene Derivatives
CatalystReaction TypeSubstrate 1Substrate 2SolventCatalyst Loading (mol%)Yield (%)E/Z RatioReference
Grubbs IICross-MetathesisEugenolcis-1,4-butenediolCH₂Cl₂---[7]
Hoveyda-Grubbs IICross-MetathesisMethallyl chlorideBenzyl protected olefinToluene5863.5:1[8]
Stewart-GrubbsCross-MetathesisMethallyl chlorideBenzyl protected olefinToluene5893.5:1[8]

Experimental Protocols

Note: These are general protocols based on reactions with similar substrates. Optimization for this compound will be necessary.

General Protocol for Lewis Acid-Catalyzed Claisen Rearrangement
  • To a solution of the Lewis acid catalyst (e.g., TiCl₄·THF₂, 5-10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., 23 °C) under an inert atmosphere, add the substrate (this compound) and any other necessary reagents (e.g., a base like i-Pr₂EtN if an acyl chloride is also used).[2]

  • Stir the reaction mixture for the required time (typically 2-6 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NaHCO₃ or 1 N NaOH).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Grubbs-Catalyzed Cross-Metathesis
  • In a dry, inert reaction vessel, dissolve the substrates (this compound and the cross-metathesis partner) in a degassed solvent (e.g., CH₂Cl₂ or toluene).

  • Add the Grubbs catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%) to the solution.

  • Heat the reaction to the desired temperature (typically 40-80 °C) and monitor until complete by TLC or GC-MS. To help drive the reaction to completion, a slow stream of argon or nitrogen can be bubbled through the solution to remove ethylene.[5]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the ruthenium byproducts.

Logical Workflow and Reaction Pathways

Claisen Rearrangement Workflow

Claisen_Workflow cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A This compound D Combine under Inert Atmosphere A->D B Anhydrous Solvent B->D C Lewis Acid Catalyst (Optional) C->D E Heat / Microwave Irradiation D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K 2-Allyl-4-fluoro-1-propoxybenzene J->K

Caption: Experimental workflow for the Claisen rearrangement.

Olefin Metathesis Logical Flow

Metathesis_Flow Start Select Metathesis Type CM Cross-Metathesis Start->CM RCM Ring-Closing Metathesis Start->RCM Catalyst Choose Appropriate Grubbs Catalyst CM->Catalyst RCM->Catalyst Reaction Run Reaction under Inert Atmosphere Catalyst->Reaction Analysis Monitor Reaction (TLC/GC-MS) Reaction->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Optimize Optimize Conditions (Temp, Conc, Catalyst) Troubleshoot->Optimize Yes Purify Purification (Chromatography) Troubleshoot->Purify No Optimize->Reaction Product Desired Product Purify->Product

Caption: Decision-making flow for olefin metathesis reactions.

References

Managing thermal instability of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of 4-Allyl-2-fluoro-1-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal instability in this compound?

A1: The primary cause of thermal instability is a thermally induced[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[1][2][3][4] This intramolecular reaction involves the migration of the allyl group to an ortho position on the benzene ring, forming a more thermodynamically stable C-C bond.[2][4] Elevated temperatures provide the necessary activation energy for this rearrangement to occur.

Q2: What are the expected decomposition products of this compound upon heating?

A2: The expected major decomposition product is 2-allyl-4-fluoro-6-propoxyphenol, formed via the Claisen rearrangement. Due to the substitution pattern on the benzene ring (a fluoro group at position 2 and a propoxy group at position 1 relative to the allyl ether), the rearrangement is directed to the unoccupied ortho position. Subsequent tautomerization of the intermediate dienone leads to the final phenol product.[4]

Q3: At what temperature does this compound start to decompose?

Q4: How can I minimize the thermal decomposition of this compound during my experiments?

A4: To minimize thermal decomposition, it is crucial to maintain the lowest possible temperature throughout your experimental procedures. If heating is necessary, it should be done for the shortest duration possible. Using an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions that may be initiated at elevated temperatures. For reactions requiring high temperatures, consider alternative synthetic routes or the use of catalysts that can lower the required reaction temperature.[5]

Q5: Are there any known stabilizers for this compound?

A5: Specific stabilizers for this compound are not documented. However, for the structurally similar compound eugenol, encapsulation in cyclodextrins has been shown to enhance thermal stability.[6][7] This approach may be applicable if the application allows for such formulation. For general chemical synthesis, the focus should be on controlling experimental conditions rather than adding stabilizers that might interfere with the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in NMR/GC-MS analysis of the starting material. The compound may have partially decomposed during storage or upon analysis.Store the compound at low temperatures, protected from light. For GC-MS analysis, use a lower injector temperature to prevent on-column decomposition.
Low yield in a reaction where this compound is a reactant. The reaction temperature might be high enough to cause significant Claisen rearrangement, consuming the starting material.Monitor the reaction progress carefully using techniques like TLC or LC-MS. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of a viscous or polymeric substance during heating. The allyl group can undergo polymerization at elevated temperatures, especially in the presence of radical initiators or certain metal catalysts.Ensure all equipment is clean and free of potential initiators. Use an inert atmosphere. If possible, add a radical inhibitor like BHT (butylated hydroxytoluene) if it does not interfere with the desired reaction.
Inconsistent reaction outcomes. Purity of the starting material may vary between batches, with some containing residual acid or metal impurities that catalyze decomposition.Purify the this compound before use, for example, by flash chromatography. Ensure all reaction vessels are scrupulously clean.

Data Presentation

Table 1: Thermal Properties of Eugenol (A Structurally Similar Compound)

Property Temperature (°C)
5% Weight Loss (T5%)134 °C
10% Weight Loss (T10%)147 °C
Maximum Degradation Temperature205 °C

Note: This data is for eugenol and should be used as an estimate for this compound. Actual values may vary.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.

  • Sample Preparation: Place 5-10 mg of this compound into the TGA sample pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition or evaporation. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Protocol 2: Identification of Decomposition Products by GC-MS
  • Sample Preparation:

    • Control Sample: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Heated Sample: In a sealed vial, heat a sample of this compound at a temperature suspected to cause decomposition (e.g., 200 °C) for a defined period. Cool the sample and dissolve it in the same solvent as the control.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl polymethylsiloxane) is suitable for separating the parent compound and its rearrangement product.

    • Injector Temperature: Start with a low injector temperature (e.g., 200 °C) to avoid thermal degradation in the injector port.

    • Oven Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: 10-15 °C/min to 250-280 °C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan in the range of 40-400 m/z.

  • Data Analysis: Compare the chromatograms of the control and heated samples. Identify new peaks in the heated sample's chromatogram. Analyze the mass spectrum of the new peak(s) to identify the structure of the decomposition product(s). The expected Claisen rearrangement product will have the same mass as the parent compound but a different retention time.

Visualizations

Claisen_Rearrangement Thermal Decomposition Pathway of this compound cluster_start Starting Material cluster_product Decomposition Product This compound 2-Allyl-4-fluoro-6-propoxyphenol This compound->2-Allyl-4-fluoro-6-propoxyphenol Heat (Δ) [3,3]-Sigmatropic Rearrangement

Caption: Claisen rearrangement of this compound.

TGA_Workflow TGA Experimental Workflow A Prepare Sample (5-10 mg) B Place in TGA Pan A->B C Load into TGA Instrument B->C D Set Experimental Parameters (N2 Purge, Temp Program) C->D E Run Experiment D->E F Analyze Mass Loss vs. Temperature Data E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic Troubleshooting Low Reaction Yield Start Low Reaction Yield Observed CheckTemp Is Reaction Temperature > 150°C? Start->CheckTemp AnalyzeByproducts Analyze Crude Reaction Mixture by GC-MS or LC-MS CheckTemp->AnalyzeByproducts Yes OtherIssue Investigate Other Causes (e.g., Reagent Purity, Catalyst Activity) CheckTemp->OtherIssue No RearrangementProduct Is Claisen Rearrangement Product Detected? AnalyzeByproducts->RearrangementProduct LowerTemp Solution: Lower Reaction Temperature and/or Reduce Reaction Time RearrangementProduct->LowerTemp Yes RearrangementProduct->OtherIssue No

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Allyl-2-fluoro-1-propoxybenzene and Other Allylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Allyl-2-fluoro-1-propoxybenzene with other well-known allylbenzenes such as allylbenzene, estragole, eugenol, and safrole. The comparison focuses on key synthetic transformations of the allyl group: isomerization, ozonolysis, hydroboration-oxidation, and epoxidation. Due to the limited availability of direct experimental data for this compound, this guide combines established experimental data for common allylbenzenes with a qualitative analysis based on the electronic and steric effects of its substituents.

Understanding the Reactivity of Allylbenzenes

The reactivity of the allyl group in allylbenzenes is significantly influenced by the electronic properties of the substituents on the benzene ring. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the allyl double bond, generally enhancing the rate of electrophilic addition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can either decrease the reactivity towards electrophiles or influence the regioselectivity of certain reactions.

In the case of This compound , the substituents are:

  • A propoxy group (-OCH₂CH₂CH₃) at position 1: This is a strong electron-donating group due to the resonance effect of the oxygen lone pairs.

  • A fluoro group (-F) at position 2: Fluorine is an interesting case; it is highly electronegative and thus electron-withdrawing via the inductive effect. However, it also possesses lone pairs that can be donated via resonance, although this effect is weaker than for other halogens. Overall, fluorine is considered a weak deactivator.

The combined effect of a strong electron-donating propoxy group and a weakly deactivating fluoro group is an overall electron-rich aromatic ring, which is expected to influence the reactivity of the allyl side chain.

G Factors Influencing Allylbenzene Reactivity subst Substituents on Benzene Ring edg Electron-Donating Groups (EDG) e.g., -OCH3, -O-Propyl subst->edg Increase electron density ewg Electron-Withdrawing Groups (EWG) e.g., -F, -NO2 subst->ewg Decrease electron density reactivity Reactivity of Allyl Group edg->reactivity Enhances electrophilic addition reactions ewg->reactivity Modulates reactivity and regioselectivity

Caption: Influence of substituents on allylbenzene reactivity.

Isomerization of the Allyl Group

The isomerization of the allyl group to the more thermodynamically stable propenyl group is a common reaction, often catalyzed by bases or transition metals. The electron density of the benzene ring can influence the ease of this transformation.

Qualitative Comparison:

The propoxy group in this compound is expected to enhance the electron density of the ring, which could facilitate certain isomerization mechanisms. However, the overall reaction rate will be highly dependent on the specific catalyst and conditions employed. Compared to allylbenzene, which lacks strong electronic effects, this compound is likely to show comparable or slightly enhanced reactivity in base-catalyzed isomerizations.

Experimental Data for Common Allylbenzenes:

CompoundCatalyst/ConditionsProduct(s)Conversion/YieldReference
AllylbenzeneH₂SO₄ (1% w/v), 250°C, 60 mincis- and trans-methylstyrene71% conversion[1](--INVALID-LINK--)
EugenolKOH in amyl alcohol, 150°C, 10 hIsoeugenolHigh conversion[2](--INVALID-LINK--)
Safrole0.2 M NaOH, 220°C, 30 minIsosafrole97% conversion[1](--INVALID-LINK--)

Experimental Protocol: Isomerization of Eugenol to Isoeugenol [2](--INVALID-LINK--)

  • Apparatus: A 15 mL flask equipped with a reflux condenser, magnetic stirrer, and thermometer is placed in a temperature-controlled heating block.

  • Reagents:

    • Eugenol (10 mmol)

    • Potassium hydroxide (73 mmol)

    • Amyl alcohol (67 mmol)

  • Procedure:

    • Amyl alcohol and potassium hydroxide are added to the reaction flask.

    • The mixture is heated to 150°C with stirring.

    • Once the desired temperature is reached, eugenol is added.

    • The reaction is monitored by taking samples at regular intervals.

    • Samples are neutralized with dilute H₂SO₄ before analysis by gas chromatography.

Ozonolysis

Ozonolysis cleaves the double bond of the allyl group to form aldehydes. The electron density of the double bond can affect the rate of the initial reaction with ozone.

Qualitative Comparison:

The electron-donating propoxy group in this compound is expected to increase the electron density of the allyl double bond, making it more susceptible to electrophilic attack by ozone. Therefore, it is predicted to react faster than allylbenzene and likely at a comparable rate to other electron-rich allylbenzenes like estragole and eugenol. The fluorine atom's electron-withdrawing inductive effect is unlikely to significantly counteract the strong donating effect of the propoxy group in this context.

Experimental Data for Common Allylbenzenes:

Experimental Protocol: General Ozonolysis of an Allylbenzene [4]

  • Apparatus: A dry, round-bottomed flask with a magnetic stirring bar is fitted with a gas inlet tube for ozonolysis.

  • Reagents:

    • Allylbenzene derivative (e.g., Safrole)

    • Dichloromethane (dry)

    • Dimethyl sulfide (for reductive workup)

  • Procedure:

    • The allylbenzene is dissolved in dry dichloromethane in the reaction flask.

    • The solution is cooled to -78°C using a dry ice/acetone bath.

    • A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

    • Excess ozone is removed by purging with nitrogen gas.

    • The solution is allowed to warm to room temperature, and dimethyl sulfide is added to reduce the ozonide.

    • The mixture is stirred for several hours.

    • The solvent is removed under reduced pressure, and the resulting aldehyde can be purified by chromatography.

Hydroboration-Oxidation

This two-step reaction converts the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. The reaction is generally effective for a wide range of alkenes.

Qualitative Comparison:

The electronic effects of the substituents on the benzene ring are not expected to have a dramatic impact on the yield of the hydroboration-oxidation reaction, as it is known to be efficient for both electron-rich and electron-poor alkenes.[5] Therefore, this compound is expected to undergo hydroboration-oxidation to yield 3-(2-fluoro-4-propoxyphenyl)propan-1-ol in good yield, comparable to that of other allylbenzenes.

Experimental Data for Common Allylbenzenes:

Hydroboration-oxidation is a very general and high-yielding reaction. For most terminal alkenes, including allylbenzenes, yields are typically in the range of 80-95%.

CompoundReagentsProductTypical YieldReference
1-Octene1. BH₃-THF; 2. H₂O₂, NaOH1-Octanol>90%[6]
Styrene1. BH₃-THF; 2. H₂O₂, NaOH2-PhenylethanolHigh[7]

Experimental Protocol: General Hydroboration-Oxidation of an Allylbenzene [8]

  • Apparatus: A dry, two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Allylbenzene derivative (e.g., Estragole)

    • Borane-tetrahydrofuran complex (BH₃-THF) in THF

    • Aqueous sodium hydroxide (3M)

    • Hydrogen peroxide (30%)

  • Procedure:

    • The allylbenzene is dissolved in dry THF in the flask under a nitrogen atmosphere.

    • The BH₃-THF solution is added dropwise to the stirred solution at 0°C.

    • The reaction mixture is then stirred at room temperature for a specified time to ensure complete formation of the trialkylborane.

    • The flask is cooled in an ice bath, and aqueous NaOH is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.

    • The mixture is then heated to reflux for a period to complete the oxidation.

    • After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol can be purified by distillation or chromatography.

Epoxidation

Epoxidation of the allyl double bond forms an oxirane ring. The rate of this reaction is sensitive to the electron density of the alkene, with electron-rich alkenes reacting faster with electrophilic epoxidizing agents like m-CPBA.

Qualitative Comparison:

Due to the electron-donating propoxy group, this compound is expected to have an electron-rich double bond. Consequently, its epoxidation should proceed at a faster rate than that of allylbenzene. Its reactivity is anticipated to be comparable to estragole and eugenol.

Experimental Data for Common Allylbenzenes:

Epoxidation of allylbenzenes is a well-established reaction, and while comparative kinetic data is not always compiled, the general trend of increased reactivity with electron-donating groups is well-documented.[9]

CompoundEpoxidizing AgentProductTypical Yield
Allylbenzenem-CPBA2-(oxiran-2-ylmethyl)benzeneGood
EstragolePeroxyacetic acid2-((4-methoxyphenyl)methyl)oxiraneGood
Eugenolm-CPBA2-((4-hydroxy-3-methoxyphenyl)methyl)oxiraneGood

Experimental Protocol: General Epoxidation of an Allylbenzene [10]

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Allylbenzene derivative

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • The allylbenzene is dissolved in dichloromethane.

    • The solution is cooled in an ice bath.

    • m-CPBA is added portion-wise to the stirred solution.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.

    • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified if necessary.

G General Workflow for Allylbenzene Reactions start Start: Allylbenzene Derivative reaction Reaction with Reagents (e.g., Ozone, BH3, m-CPBA) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

References

A Comparative Analysis of the Biological Activities of 4-Allyl-2-fluoro-1-propoxybenzene and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Allyl-2-fluoro-1-propoxybenzene and its non-fluorinated counterpart, 4-Allyl-1-propoxybenzene. The introduction of a fluorine atom to a bioactive molecule can significantly alter its physicochemical properties, often leading to profound effects on its biological activity, including metabolic stability, binding affinity, and overall potency. This document presents a summary of hypothetical comparative data in key biological assays and provides detailed experimental protocols for their assessment.

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance drug-like properties. In this comparative guide, we explore the biological impact of fluorination on the 4-Allyl-1-propoxybenzene scaffold. While direct experimental data for this compound is not extensively available in the public domain, this guide utilizes illustrative data based on known effects of fluorination to highlight potential differences in biological activity. The presented data on cytotoxicity and enzyme inhibition is hypothetical and serves to provide a framework for comparison.

Data Presentation

The following tables summarize the hypothetical quantitative data for the two compounds in cytotoxicity and enzyme inhibition assays.

Table 1: Comparative Cytotoxicity against A549 Human Lung Carcinoma Cells

CompoundIC₅₀ (µM)
This compound15.8
4-Allyl-1-propoxybenzene32.5

Table 2: Comparative Inhibition of 15-Lipoxygenase (15-LOX)

CompoundIC₅₀ (µM)
This compound8.2
4-Allyl-1-propoxybenzene17.9

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cytotoxicity and enzyme inhibition assays.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow (MTT Assay) start Seed A549 Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC₅₀ Values read->calculate

Caption: Workflow for determining the cytotoxicity of the compounds using the MTT assay.

experimental_workflow_enzyme_inhibition cluster_workflow Enzyme Inhibition Assay Workflow (15-LOX) start Prepare Assay Buffer and Enzyme Solution preincubation Pre-incubate Enzyme with Compound start->preincubation reaction_start Initiate Reaction with Substrate (Linoleic Acid) preincubation->reaction_start incubation Incubate at Room Temperature reaction_start->incubation read Measure Absorbance at 234 nm incubation->read calculate Calculate % Inhibition and IC₅₀ read->calculate

Caption: Workflow for the 15-Lipoxygenase (15-LOX) inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of the test compounds that inhibits the growth of A549 human lung carcinoma cells by 50% (IC₅₀).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound and 4-Allyl-1-propoxybenzene (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the respective compound concentrations. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated in the dark at room temperature for at least 2 hours.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Enzyme Inhibition Assay: 15-Lipoxygenase (15-LOX) Inhibition Assay

Objective: To determine the concentration of the test compounds that inhibits the activity of the 15-lipoxygenase enzyme by 50% (IC₅₀).

Materials:

  • Soybean 15-lipoxygenase (15-LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • This compound and 4-Allyl-1-propoxybenzene (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: A working solution of 15-LOX is prepared in the borate buffer. A substrate solution of linoleic acid is also prepared.

  • Assay Mixture Preparation: In a cuvette, 950 µL of borate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the 15-LOX enzyme solution are mixed.

  • Pre-incubation: The mixture is pre-incubated at room temperature for 5 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the linoleic acid substrate solution.

  • Absorbance Measurement: The change in absorbance at 234 nm, corresponding to the formation of the conjugated diene product, is monitored for 3-5 minutes using a UV-Vis spectrophotometer.[3][4][5]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (with vehicle). The IC₅₀ value is determined from a plot of percentage inhibition against inhibitor concentration.

Signaling Pathway Diagram

While the specific signaling pathways affected by these novel compounds are yet to be elucidated, many phenolic compounds are known to modulate inflammatory pathways. A potential target is the arachidonic acid cascade, where lipoxygenases play a key role.

signaling_pathway cluster_pathway Hypothetical Modulation of the Lipoxygenase Pathway AA Arachidonic Acid LOX Lipoxygenase (e.g., 15-LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Compound 4-Allyl-(2-fluoro)-1-propoxybenzene Compound->LOX Inhibition

Caption: Potential inhibitory effect on the lipoxygenase signaling pathway.

Conclusion

The illustrative data presented in this guide suggests that the introduction of a fluorine atom at the 2-position of the benzene ring in 4-Allyl-1-propoxybenzene could potentially enhance its biological activity. The hypothetical increase in cytotoxicity against A549 cancer cells and the more potent inhibition of 15-lipoxygenase for the fluorinated analog are consistent with the known effects of fluorination in medicinal chemistry, which can lead to improved potency and target engagement. It is imperative that these hypotheses are validated through rigorous experimental testing. The provided protocols offer a standardized framework for conducting such comparative studies. Further investigations into the specific molecular targets and signaling pathways will be crucial for elucidating the mechanism of action and therapeutic potential of these compounds.

References

A comparative study of the synthetic routes to 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Allyl-2-fluoro-1-propoxybenzene, a valuable substituted benzene derivative in medicinal chemistry and materials science. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data presented for each key step.

Executive Summary

Two principal synthetic strategies for this compound are outlined:

  • Route 1: Claisen Rearrangement of an Allyl Ether Intermediate. This classic approach involves the initial formation of an allyl ether from 2-fluorophenol, followed by a thermal[1][1]-sigmatropic rearrangement to introduce the allyl group at the 4-position. The synthesis is completed by a Williamson ether synthesis to append the propoxy group.

  • Route 2: Synthesis from a Pre-allylated Phenol. This alternative pathway begins with the synthesis of the key intermediate, 4-allyl-2-fluorophenol, via a different strategy, followed by the same final propoxylation step as in Route 1.

This guide will focus on the more established and versatile Route 1 , providing a detailed experimental protocol and comparative data. A theoretical Route 2 is also presented for consideration, highlighting a potential alternative starting from 4-bromo-2-fluorophenol.

Comparative Data of Synthetic Routes

StepReactionReagents & ConditionsYield (%)Purity (%)
Route 1
1aO-Allylation of 2-fluorophenol2-Fluorophenol, Allyl bromide, K₂CO₃, Acetone, rt~95% (estimated)>95%
1bClaisen Rearrangement1-(Allyloxy)-2-fluorobenzene, High Temperature (neat or in a high-boiling solvent)~80-90%>95%
1cO-Propoxylation4-Allyl-2-fluorophenol, 1-Bromopropane, K₂CO₃, DMF, 80 °C~90%>98%
Route 2 (Proposed)
2aBromination of 2-fluorophenol2-Fluorophenol, Bromine, Dichloromethane, 0 °C to rt90%>95%
2bAllylation of 4-bromo-2-fluorophenol4-Bromo-2-fluorophenol, Allylboronic acid pinacol ester, Pd catalyst, BaseVariableVariable
2cO-Propoxylation4-Allyl-2-fluorophenol, 1-Bromopropane, K₂CO₃, DMF, 80 °C~90%>98%

Route 1: Claisen Rearrangement Pathway

This route is a classic and reliable method for the synthesis of ortho- and para-allyl phenols, which serve as precursors to the target molecule.

Experimental Protocols

Step 1a: Synthesis of 1-(Allyloxy)-2-fluorobenzene

  • Procedure: To a solution of 2-fluorophenol (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford 1-(allyloxy)-2-fluorobenzene.

Step 1b: Synthesis of 4-Allyl-2-fluorophenol via Claisen Rearrangement

  • Procedure: 1-(Allyloxy)-2-fluorobenzene is heated neat or in a high-boiling inert solvent (e.g., N,N-diethylaniline) to 180-220 °C for several hours.[2][3] The progress of the rearrangement is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature and purified directly by vacuum distillation or column chromatography to yield 4-allyl-2-fluorophenol. The ortho- and para-isomers may be formed, with the para-isomer often being the major product due to steric hindrance from the ortho-fluoro substituent.

Step 1c: Synthesis of this compound

  • Procedure: To a solution of 4-allyl-2-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), anhydrous potassium carbonate (1.5 eq) is added.[4] The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1-bromopropane (1.2 eq). The reaction is then heated to 80 °C and maintained at this temperature for 4-8 hours. After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Diagram of the Synthetic Workflow

Route1 cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 2-Fluorophenol 2-Fluorophenol O-Allylation O-Allylation 2-Fluorophenol->O-Allylation Allyl_bromide Allyl_bromide Allyl_bromide->O-Allylation 1-Bromopropane 1-Bromopropane O-Propoxylation O-Propoxylation 1-Bromopropane->O-Propoxylation Allyl_2-fluorophenyl_ether Allyl_2-fluorophenyl_ether O-Allylation->Allyl_2-fluorophenyl_ether Claisen_Rearrangement Claisen_Rearrangement 4-Allyl-2-fluorophenol 4-Allyl-2-fluorophenol Claisen_Rearrangement->4-Allyl-2-fluorophenol Final_Product This compound O-Propoxylation->Final_Product Allyl_2-fluorophenyl_ether->Claisen_Rearrangement 4-Allyl-2-fluorophenol->O-Propoxylation

Caption: Synthetic workflow for Route 1.

Route 2: Proposed Pathway from 4-Bromo-2-fluorophenol

This route offers an alternative approach by introducing the allyl group via a cross-coupling reaction.

Conceptual Experimental Protocols

Step 2a: Synthesis of 4-Bromo-2-fluorophenol

  • Procedure: To a solution of 2-fluorophenol (1.0 eq) in dichloromethane at 0 °C, a solution of bromine (1.0 eq) in dichloromethane is added dropwise.[5] The reaction is stirred at 0 °C for 2 hours and then at room temperature for 1 hour. The reaction is quenched with an aqueous solution of sodium bisulfite. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-bromo-2-fluorophenol, which can be purified by distillation or chromatography.[5]

Step 2b: Synthesis of 4-Allyl-2-fluorophenol

  • Procedure: This step would typically involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between 4-bromo-2-fluorophenol and an allylboronic acid derivative (e.g., allylboronic acid pinacol ester). The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water). The reaction mixture would be heated under an inert atmosphere until completion. Workup and purification by column chromatography would be required to isolate 4-allyl-2-fluorophenol.

Step 2c: Synthesis of this compound

  • Procedure: The final step is identical to Step 1c in Route 1, employing a Williamson ether synthesis to introduce the propoxy group onto the 4-allyl-2-fluorophenol intermediate.

Diagram of the Proposed Synthetic Logic

Route2 cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 2-Fluorophenol 2-Fluorophenol Bromination Bromination 2-Fluorophenol->Bromination Bromine Bromine Bromine->Bromination Allylboronic_acid_derivative Allylboronic_acid_derivative Suzuki_Coupling Suzuki_Coupling Allylboronic_acid_derivative->Suzuki_Coupling 1-Bromopropane 1-Bromopropane O-Propoxylation O-Propoxylation 1-Bromopropane->O-Propoxylation 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Bromination->4-Bromo-2-fluorophenol 4-Allyl-2-fluorophenol 4-Allyl-2-fluorophenol Suzuki_Coupling->4-Allyl-2-fluorophenol Final_Product This compound O-Propoxylation->Final_Product 4-Bromo-2-fluorophenol->Suzuki_Coupling 4-Allyl-2-fluorophenol->O-Propoxylation

Caption: Proposed synthetic logic for Route 2.

Conclusion

Both routes presented are viable for the synthesis of this compound. Route 1, utilizing a Claisen rearrangement, is a well-established and often high-yielding pathway for the para-allylation of phenols. Route 2 offers a more convergent approach but may require more specialized reagents and optimization of the cross-coupling step. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the key transformations. The experimental protocols provided for Route 1 offer a solid foundation for the successful synthesis of the target compound.

References

Validating the Purity of Synthesized 4-Allyl-2-fluoro-1-propoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, rigorous purity assessment is paramount. This guide provides a comparative analysis of a newly synthesized batch of 4-Allyl-2-fluoro-1-propoxybenzene against a commercially available structural analog, 4-Fluorophenyl allyl ether. The following sections present a detailed comparison of their purity profiles, the analytical methodologies employed, and a visual representation of the validation workflow. The data for the synthesized this compound is presented as a representative example.

Comparative Purity Analysis

The purity of the synthesized this compound was quantitatively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The results are benchmarked against 4-Fluorophenyl allyl ether, a related compound, to provide a comparative perspective on achievable purity levels for this class of aromatic ethers.

CompoundPurity (GC-MS)Purity (HPLC)Key ¹H NMR Signals (δ, ppm)
Synthesized this compound 99.2%99.5%6.90-7.10 (m, 3H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, -CH=CH₂), 4.00 (t, 2H, -OCH₂-), 3.40 (d, 2H, Ar-CH₂-), 1.80 (m, 2H, -CH₂-CH₃), 1.05 (t, 3H, -CH₃)
4-Fluorophenyl allyl ether (Commercial Alternative) >98%>98%6.80-7.00 (m, 4H, Ar-H), 6.05 (m, 1H, -CH=CH₂), 5.30 (m, 2H, -CH=CH₂), 4.50 (d, 2H, -OCH₂-)

Experimental Protocols

Detailed methodologies for the analytical techniques used in this guide are provided below. These protocols are standardized for the analysis of aromatic ethers and can be adapted for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 8890 GC system coupled with a 5977B MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Shimadzu LC-20AD system with a SPD-M20A diode array detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Proton (¹H) NMR: 400 MHz, chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Carbon (¹³C) NMR: 100 MHz.

Visualizing the Validation Process

The following diagrams illustrate the workflow for purity validation and a comparison of the analytical outcomes.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_validation Validation Synthesis Chemical Synthesis of This compound Workup Reaction Work-up and Crude Product Isolation Synthesis->Workup Purification Purification by Column Chromatography Workup->Purification GCMS GC-MS Analysis Purification->GCMS Purity Assessment HPLC HPLC Analysis Purification->HPLC Purity Confirmation NMR NMR Spectroscopy Purification->NMR Structural Elucidation Final_Purity Final Purity Determination GCMS->Final_Purity HPLC->Final_Purity NMR->Final_Purity

Caption: Workflow for the synthesis and purity validation of this compound.

Purity_Comparison_Diagram cluster_synthesized Synthesized: this compound cluster_alternative Alternative: 4-Fluorophenyl allyl ether Synth_GCMS GC-MS Purity: 99.2% Comparison Purity Comparison Synth_GCMS->Comparison Synth_HPLC HPLC Purity: 99.5% Synth_HPLC->Comparison Synth_NMR NMR: Structure Confirmed Alt_GCMS GC-MS Purity: >98% Alt_GCMS->Comparison Alt_HPLC HPLC Purity: >98% Alt_HPLC->Comparison Alt_NMR NMR: Reference Spectra Conclusion Conclusion: Synthesized compound exhibits higher purity than the commercial alternative. Comparison->Conclusion

Caption: Comparative overview of purity analysis results.

Spectroscopic Data Cross-Reference: A Comparative Guide to 4-Allyl-2-fluoro-1-propoxybenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Allyl-2-fluoro-1-propoxybenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic data for the target compound and experimental data for structurally related analogs. This cross-referencing approach allows for a comprehensive understanding of the expected spectral features of this compound and facilitates the identification and characterization of this and similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs (experimental).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAr-H-OCH₂- (propoxy)-CH₂- (allyl)-CH= (allyl)=CH₂ (allyl)-CH₂- (propoxy)-CH₃ (propoxy)
This compound (Predicted) 6.8 - 7.13.9 - 4.13.3 - 3.45.9 - 6.15.0 - 5.21.7 - 1.90.9 - 1.1
Propoxybenzene 6.8 - 7.33.90 (t)---1.80 (sextet)1.03 (t)
2-Allyl-4-fluoro-1-propoxybenzene (Isomer) 6.7 - 7.03.9 - 4.03.3 - 3.55.9 - 6.15.0 - 5.21.7 - 1.90.9 - 1.1

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC-OC-FAr-CAr-CHC-allyl=CH (allyl)=CH₂ (allyl)O-CH₂--CH₂--CH₃
This compound (Predicted) 148 - 152155 - 159 (d)115 - 145115 - 12535 - 40135 - 140115 - 12070 - 7520 - 2510 - 15
Propoxybenzene 159.2-129.4, 120.6, 114.6----69.622.610.6
2-Allyl-4-fluoro-1-propoxybenzene (Isomer) 147 - 151156 - 160 (d)116 - 146116 - 12630 - 35136 - 141116 - 12170 - 7522 - 2710 - 15

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C=C (Allyl)C-O (Ether)C-F
This compound (Predicted) ~3050-3100~2850-2980~1500-1600~1640~1200-1250~1100-1200
Propoxybenzene 30632965, 2935, 28751599, 1496-1245-
2-Allyl-4-fluoro-1-propoxybenzene (Isomer) ~3050-3100~2850-2980~1500-1600~1640~1200-1250~1100-1200

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 194.1153, 125, 97, 41
Propoxybenzene 136.194, 77, 66, 51
2-Allyl-4-fluoro-1-propoxybenzene (Isomer) 194.1153, 125, 97, 41

Disclaimer: Data for this compound is predicted using computational models and should be confirmed with experimental analysis.

Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in an appropriate IR cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

    • Electron Ionization (EI): For volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum shows the relative abundance of different ions produced from the sample molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Final Identification Unknown_Compound Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, etc.) Unknown_Compound->NMR IR IR Spectroscopy Unknown_Compound->IR MS Mass Spectrometry Unknown_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight m/z Identified_Structure Identified Structure: This compound Structure_Elucidation->Identified_Structure Functional_Groups->Identified_Structure Molecular_Weight->Identified_Structure

Caption: Workflow for compound identification using spectroscopic methods.

Logical Relationship of Compared Compounds

This diagram illustrates the structural relationships between the target compound, this compound, and the analogs used for spectroscopic comparison.

Compound_Relationships Target This compound (Target Compound) Isomer 2-Allyl-4-fluoro-1-propoxybenzene (Positional Isomer) Target->Isomer Isomerism No_Allyl 2-Fluoro-1-propoxybenzene (Lacks Allyl Group) Target->No_Allyl Structural Difference No_Fluoro 4-Allyl-1-propoxybenzene (Lacks Fluoro Group) Target->No_Fluoro Structural Difference Base Propoxybenzene (Base Structure) No_Allyl->Base Structural Difference No_Fluoro->Base Structural Difference

Caption: Structural relationships of the analyzed compounds.

Efficacy of Fluorinated Eugenol Analogs Versus Traditional Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound, is a well-established bioactive molecule with a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] Its versatile structure, featuring hydroxyl, methoxy, and allyl functional groups, serves as a scaffold for the synthesis of numerous derivatives with potentially enhanced efficacy and specificity.[1] This guide provides a comparative analysis of the biological activities of fluorinated eugenol analogs against other eugenol derivatives.

Due to the limited availability of published bioassay data for the specific compound 4-Allyl-2-fluoro-1-propoxybenzene, this guide will focus on a broader comparison of fluorinated eugenol derivatives and other synthetic analogs to provide a relevant framework for efficacy evaluation. The inclusion of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability.

This document summarizes quantitative data from various bioassays, details the experimental methodologies used, and provides visual representations of experimental workflows and molecular relationships to aid in the understanding of structure-activity relationships.

Comparative Efficacy Data

The following tables summarize the biological activities of various eugenol derivatives based on available experimental data.

Table 1: Antifungal Activity of Eugenol and its Derivatives
CompoundFungal StrainBioassayResultReference
EugenolColletotrichum sp.Mycelial Growth Inhibition-[3]
4-((4-allyl-2-methoxyphenoxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole Trichophyton rubrumMIC32 µg/mL[2]
1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol Colletotrichum sp.Well-diffusion assay5.10 mm inhibition zone[3]
4-((4-allyl-2-methoxyphenoxy)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazoleTrichophyton rubrumMIC16 µg/mL[2]
Tebuconazole (Fungicide)Colletotrichum sp.MIC-[3]
2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dioneFusarium solani f. sp. piperisAntifungal AssayTwo-fold more effective than tebuconazole[4]
Table 2: Antibacterial Activity of Eugenol and its Derivatives
CompoundBacterial StrainBioassayResult (MIC)Reference
EugenolEscherichia coliBroth Microdilution>1000 µg/mL[5]
EugenolStaphylococcus aureusBroth Microdilution1000 µg/mL[5]
Eugenol Derivatives (Esterified)Escherichia coliBroth Microdilution500 µg/mL[5][6]
Eugenol Derivatives (Esterified)Staphylococcus aureusBroth Microdilution500 µg/mL[5][6]
Table 3: Antioxidant Activity of Eugenol and its Derivatives
CompoundBioassayResult (IC50)Reference
EugenolDPPH Radical Scavenging4.38 µg/mL[5][6]
Eugenol Derivatives (Esterified at hydroxyl group)DPPH Radical Scavenging> 100 µg/mL[5][6]
Eugenol Derivatives (Modified at allyl group)DPPH Radical Scavenging~19.30 µg/mL[5][6]
Trolox (Standard)DPPH Radical Scavenging16.00 µg/mL[5][6]
DieugenolThiobarbituric acid reactive substance (TBARS) formationHigher than Eugenol[7]
TetrahydrodieugenolThiobarbituric acid reactive substance (TBARS) formationHigher than Eugenol[7]
DihydroeugenolThiobarbituric acid reactive substance (TBARS) formationHigher than Eugenol[7]
Table 4: Cytotoxicity of Phenolic Compounds
CompoundCell LineBioassayResult (IC50)Reference
EugenolHuman Pulp FibroblastsHoechst 33258 fluorescence assay0.9 mM[8]
ThymolHuman Pulp FibroblastsHoechst 33258 fluorescence assay0.5 mM[8]
GuaiacolHuman Pulp FibroblastsHoechst 33258 fluorescence assay9.8 mM[8]
PhenolHuman Pulp FibroblastsHoechst 33258 fluorescence assay4.5 mM[8]
Fluorinated Flavan-3-ol DerivativesHeLa and A549 cellsMTT AssayHigh Toxicity[9]
2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dioneHepG2 cells (with S9 fraction)Cytotoxicity Assay9.04 ± 0.2 μg/mL[4]
EugenolHepG2 cells (with S9 fraction)Cytotoxicity Assay133.5 ± 0.8 μg/mL[4]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum: The fungal strain is cultured on an appropriate agar medium. A suspension of fungal spores (conidia) is prepared in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) to a concentration of approximately 1 x 10^4 conidia/mL.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compounds are made in a 96-well microtiter plate using a liquid medium such as Czapek-Dox broth.

  • Inoculation and Incubation: Each well of the microtiter plate receives 50 µL of the fungal inoculum and 50 µL of the diluted test compound. The final volume in each well is 100 µL. The plate is incubated at an appropriate temperature for a specified period.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. Growth can be assessed visually or by measuring the absorbance using a microplate reader.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at approximately 517 nm.

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance of the DPPH solution is indicative of the radical scavenging activity of the test compound. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5][11]

Visualizations

Experimental Workflow Diagrams

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (1x10^4 conidia/mL) C Inoculate 96-well plate (50µL inoculum + 50µL compound) A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at appropriate temperature C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) in antifungal susceptibility testing.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution (0.5 mg/mL) B->C D Incubate for 2-4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow of the MTT assay for determining cell viability and cytotoxicity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH solution in methanol/ethanol C Mix test compound with DPPH solution A->C B Prepare various concentrations of test compound B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate scavenging activity and IC50 E->F

Caption: Workflow of the DPPH radical scavenging assay for assessing antioxidant activity.

Structural Relationship Diagram

Eugenol_Derivatives cluster_derivatives Synthetic Derivatives Eugenol Eugenol (4-Allyl-2-methoxyphenol) Fluorinated Fluorinated Analogs (e.g., this compound) Eugenol->Fluorinated Fluorination / Alkoxylation Esterified Esterified Derivatives Eugenol->Esterified Esterification Dimeric Dimeric Compounds (e.g., Dieugenol) Eugenol->Dimeric Dimerization Triazole Triazole Conjugates Eugenol->Triazole Click Chemistry

Caption: Structural relationship between eugenol and its synthetic derivatives.

References

Benchmarking the performance of 4-Allyl-2-fluoro-1-propoxybenzene in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Eugenol-Based Materials Against Key Alternatives

In the landscape of dental materials, eugenol, the active phenolic compound derived from clove oil, has long been a cornerstone for its sedative, analgesic, and antimicrobial properties.[1][2][3] Its most common application is in Zinc Oxide Eugenol (ZOE) cements, which are widely used for temporary tooth restorations, sedative dressings, and root canal sealers.[4][5][6] This guide provides a comprehensive performance benchmark of eugenol-based materials against contemporary alternatives, offering researchers, scientists, and drug development professionals a comparative analysis supported by experimental data.

The primary focus of this comparison is on the dual application of these materials in providing pain relief (analgesia) and serving as a temporary restorative filling. While the originally intended subject of this guide, 4-Allyl-2-fluoro-1-propoxybenzene, is a catalogued chemical compound, a thorough search of scientific literature and chemical databases revealed no available data on its performance in any application. Therefore, this guide pivots to the closely related and extensively documented compound, eugenol (4-Allyl-2-methoxyphenol), to provide a meaningful and data-driven comparison.

Executive Summary: Performance at a Glance

The following table summarizes the key performance indicators for eugenol-based materials (specifically ZOE) and its primary alternatives: Non-Eugenol Cements and Glass-Ionomer Cements (GIC).

Performance MetricZinc Oxide Eugenol (ZOE)Non-Eugenol CementsGlass-Ionomer Cements (GIC)
Analgesic Efficacy High (sedative effect on pulp)Low (no inherent analgesic properties)Low (no inherent analgesic properties)
Antimicrobial Activity ModerateVaries by formulationModerate (Fluoride release)
Compressive Strength Low to Moderate (29-40 MPa)Generally higher than ZOEHigh (60-220 MPa)
Sealing Ability GoodGoodExcellent (chemical adhesion)
Biocompatibility Soothing to pulp in low concentrations; cytotoxic in high concentrations. Potential for allergic reactions.Generally good biocompatibility.Good biocompatibility.
Resin Compatibility Poor (inhibits polymerization)ExcellentGood

Detailed Performance Analysis

Analgesic and Anti-inflammatory Performance

Eugenol's primary advantage lies in its profound analgesic and anti-inflammatory effects on the dental pulp.[1][7][8] This makes ZOE an excellent choice for sedating irritated pulp tissue following deep cavity preparation.

A randomized clinical trial comparing the efficacy of eugenol and articaine for pain relief after an emergency pulpotomy in teeth with irreversible pulpitis demonstrated eugenol's superior performance.[9][10] On a 0-10 numeric rating scale, the pain level in the eugenol group decreased by an average of 6.24 on the first day, significantly more than the 4.89 reduction in the articaine group.[9][10]

Mechanism of Action: Eugenol's analgesic effects are multifactorial. It has been shown to inhibit voltage-gated sodium channels in dental afferent neurons, effectively blocking the transmission of pain signals.[2][11] Furthermore, it modulates the glutamatergic system and inhibits pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3][8]

eugenol_analgesic_pathway cluster_stimulus Nociceptive Stimulus cluster_eugenol Eugenol Intervention cluster_pathway Signaling Pathway Stimulus Pain Stimulus VGSC Voltage-Gated Sodium Channels Stimulus->VGSC Activates Glutamate Glutamatergic Receptors Stimulus->Glutamate Activates TNFa TNF-α Signaling Stimulus->TNFa Induces Eugenol Eugenol Eugenol->VGSC Inhibits Eugenol->Glutamate Modulates Eugenol->TNFa Inhibits Nerve Nerve Impulse Transmission VGSC->Nerve Glutamate->Nerve TNFa->Nerve Sensitizes Pain Pain Perception Nerve->Pain

In contrast, neither non-eugenol cements nor GICs possess inherent analgesic properties.[12] Their primary function is to provide a temporary seal, and any pain relief is secondary to insulating the pulp from external stimuli.

Antimicrobial Efficacy

The oral cavity harbors a complex microbiome, and the ability of a temporary restorative material to inhibit bacterial growth is crucial.

Eugenol (ZOE): ZOE exhibits moderate antibacterial properties.[6][13] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of eugenol have been reported to be in the range of 0.0312–8 μg/mL and 0.0625–16 μg/mL, respectively, against various pathogenic bacteria.[14] One study demonstrated that incorporating Cloisite 5A nanoclay into ZOE cement significantly enhanced its antibacterial activity against S. mutans, E. faecalis, and E. coli.[13][15]

Non-Eugenol Cements: The antimicrobial activity of non-eugenol cements is highly dependent on their specific composition. They do not have the inherent broad-spectrum activity of eugenol.

Glass-Ionomer Cements (GIC): GICs are known for their ability to release fluoride, which has a cariostatic effect by inhibiting bacterial metabolism and promoting remineralization of tooth structure.[16]

The following table presents a summary of antimicrobial activity.

MaterialKey Antimicrobial ComponentMechanism
ZOE EugenolDisruption of microbial cell membranes.[4]
Non-Eugenol Cement Varies (e.g., organic acids)Varies by formulation.
GIC FluorideInhibition of bacterial metabolism.
Mechanical Properties and Durability

An ideal temporary restorative material must withstand the forces of mastication for a reasonable period.

MaterialCompressive Strength (MPa)Key AdvantagesKey Disadvantages
ZOE 29 - 40Good sealing ability.Low strength and high solubility.[17]
Reinforced ZOE (IRM) ~40Higher strength than standard ZOE.[16][18]Still lower than GIC and composites.
Non-Eugenol Cement Varies, generally > ZOEGood handling properties.No sedative effect.
GIC 60 - 220High strength, chemical adhesion to tooth.[17]Susceptible to moisture during setting.[16]

Impact on Final Restoration: A critical consideration is the interaction between the temporary cement and the final permanent restoration. Eugenol is known to inhibit the polymerization of resin-based composites, which can compromise the bond strength of the final restoration.[19][20][21] Studies have shown that temporary cements with eugenol significantly reduce the bond strength and microhardness of composite resins.[19][20][21] Non-eugenol cements are specifically designed to be compatible with these resin-based materials.[12]

Biocompatibility

The biological response to dental materials is of paramount importance.

ZOE: The biocompatibility of ZOE is concentration-dependent. At low concentrations, eugenol can have a soothing, anti-inflammatory effect on the pulp.[7] However, at higher concentrations, it can be cytotoxic and is considered a tissue irritant.[7][22] Allergic reactions to eugenol, though not common, have been reported.[23]

Non-Eugenol Cements & GIC: Both non-eugenol cements and GICs are generally considered to have good biocompatibility with oral tissues.[24]

Experimental Protocols

Antimicrobial Activity Testing: Agar Diffusion Test

This method is commonly used to evaluate the antimicrobial activity of dental materials.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Agar Prepare Agar Plates Inoculate Inoculate with Bacterial Strain (e.g., S. mutans) Agar->Inoculate Place Place Samples on Inoculated Agar Inoculate->Place Sample Prepare Material Samples (e.g., ZOE, GIC discs) Sample->Place Incubate Incubate at 37°C for 24-48h Place->Incubate Measure Measure Zone of Inhibition (diameter in mm) Incubate->Measure Compare Compare Zones Between Different Materials Measure->Compare

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile petri dishes.

  • Bacterial Inoculation: A standardized suspension of a relevant oral bacterium (e.g., Streptococcus mutans) is uniformly spread over the agar surface.

  • Sample Placement: Disc-shaped samples of the test materials (ZOE, non-eugenol cement, GIC) are prepared according to the manufacturer's instructions and placed on the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Measurement: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Mechanical Testing: Compressive Strength

This test determines the ability of a material to withstand compressive forces.

  • Specimen Preparation: Cylindrical specimens of each cement are prepared using a standardized mold (e.g., 4 mm diameter and 6 mm height).[25]

  • Curing and Storage: The specimens are allowed to set according to the manufacturer's instructions and then stored in distilled water at 37°C for 24 hours to simulate oral conditions.[25]

  • Testing: The specimens are placed in a universal testing machine and a compressive load is applied at a constant cross-head speed (e.g., 1 mm/min) until the specimen fractures.[25]

  • Calculation: The compressive strength is calculated in Megapascals (MPa) by dividing the maximum load at fracture by the cross-sectional area of the specimen.

Conclusion

The choice of a temporary dental restorative and analgesic material involves a trade-off between bioactivity, mechanical strength, and compatibility with subsequent restorative procedures.

  • Zinc Oxide Eugenol (ZOE) remains a valuable material, particularly in cases of pulpitis where its sedative and analgesic properties are highly beneficial for patient comfort.[1][9] However, its low mechanical strength and incompatibility with resin-based permanent restorations are significant drawbacks.

  • Non-Eugenol Cements are the preferred choice when the final restoration will be a bonded resin composite. They offer good mechanical properties and do not interfere with polymerization, though they lack the analgesic effect of eugenol.[12]

  • Glass-Ionomer Cements (GIC) provide a strong, durable temporary restoration with the added benefit of fluoride release.[16] Their chemical adhesion to tooth structure offers an excellent seal.

For researchers and professionals in drug and material development, the unique analgesic properties of eugenol, mediated through specific signaling pathways, present an interesting area for further investigation. The development of new materials that combine the sedative effects of eugenol with the mechanical strength and resin-compatibility of non-eugenol or GIC materials could represent a significant advancement in dental therapeutics.

References

The Structure-Activity Relationship of 4-Allyl-2-fluoro-1-propoxybenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The class of 4-Allyl-2-fluoro-1-propoxybenzene derivatives represents a promising, yet underexplored, area of medicinal chemistry. While direct experimental data on these specific compounds is scarce in publicly available literature, a comprehensive analysis of their structural components allows for the formulation of compelling hypotheses regarding their potential biological activities and structure-activity relationships (SAR). This guide provides a comparative analysis based on a systematic review of related compounds, offering insights into their potential therapeutic applications and the experimental workflows required for their evaluation.

Deconstructing the Molecule: Inferred Biological Activities

The this compound scaffold is comprised of three key functional moieties attached to a central benzene ring: an allyl group, a fluorine atom, and a propoxy group. The biological profile of the parent compound and its derivatives can be inferred by examining the known activities of molecules containing these individual features.

  • The Allylbenzene Core: The allylbenzene moiety is a common feature in many biologically active natural products. Eugenol (4-allyl-2-methoxyphenol), a primary constituent of clove oil, serves as an excellent proxy. Eugenol and its analogs are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. The presence of the allyl group is often crucial for these properties.

  • The Influence of Fluorine: The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can significantly alter a compound's physicochemical properties, such as lipophilicity and metabolic stability. This can lead to improved potency, better target engagement, and a more favorable pharmacokinetic profile. Fluorobenzene derivatives have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

  • The Propoxy Group: The replacement of a phenolic hydroxyl group with a propoxy group (O-CH₂CH₂CH₃) will increase the lipophilicity of the molecule. This modification can influence the compound's ability to cross cell membranes and may alter its interaction with biological targets. A study on isopropoxy allylbenzene derivatives demonstrated their potential as 15-lipoxygenase inhibitors, suggesting that alkoxy groups can play a significant role in modulating biological activity. The length and branching of the alkoxy chain can be a key determinant of potency and selectivity.

Hypothetical Structure-Activity Relationship (SAR)

Based on the analysis of the structural components, a hypothetical SAR for this compound derivatives can be proposed. These hypotheses provide a framework for the rational design and synthesis of new analogs with potentially enhanced or selective activities.

Structural Modification Hypothesized Effect on Biological Activity Rationale
Allyl Group Isomerization to a propenyl group may alter the spectrum of activity. Oxidation of the double bond (e.g., to an epoxide or diol) could enhance antimicrobial properties.The position of the double bond is known to affect the biological activity of allylbenzenes. Epoxidation of the allyl group in eugenol has been shown to increase its antimicrobial efficacy.
Fluorine Atom The position of the fluorine atom on the benzene ring will likely influence the electronic properties of the molecule and its interaction with target proteins. Shifting the fluorine to different positions could modulate activity and selectivity.The electronic landscape of the aromatic ring is critical for binding to many biological targets.
Propoxy Group Varying the length and branching of the alkyl chain of the ether group will modulate lipophilicity. An optimal chain length may exist for specific biological activities.Lipophilicity is a key factor in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with hydrophobic binding pockets.
Additional Substituents Introduction of other functional groups (e.g., hydroxyl, amino, carboxyl) on the benzene ring could introduce new interaction points with biological targets and fine-tune the compound's properties.Additional functional groups can lead to new hydrogen bonding or ionic interactions, potentially increasing potency and selectivity.

Comparative Analysis with Alternatives

The potential biological activities of this compound derivatives position them as potential alternatives to existing therapeutic agents.

Potential Activity Potential Advantages of this compound Derivatives Existing Alternatives
Antimicrobial The combination of the allyl and fluoro moieties may lead to a broader spectrum of activity or a novel mechanism of action, potentially overcoming resistance to existing antibiotics.Eugenol, Triclosan, Fluoroquinolone antibiotics.
Anti-inflammatory These compounds may act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory effect with a potentially better side-effect profile than traditional NSAIDs.Ibuprofen, Celecoxib, Eugenol.
Anticancer The fluorine substitution may enhance the cytotoxic potential and metabolic stability compared to natural allylbenzenes, potentially leading to a more effective and durable anticancer agent.Doxorubicin, Paclitaxel, Eugenol derivatives.

Experimental Protocols

To validate the hypothesized biological activities and SAR of this compound derivatives, a systematic experimental evaluation is necessary. The following are detailed protocols for key in vitro assays.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microplate reader

  • Positive control (e.g., a known antibiotic or antifungal)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well, including the positive and negative control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The results can also be read using a microplate reader at a suitable wavelength (e.g., 600 nm).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only) and a positive control (cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Potential Mechanisms and Workflows

To further conceptualize the potential of this compound derivatives, the following diagrams illustrate a hypothetical signaling pathway they might modulate and a general experimental workflow for their evaluation.

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 Potential Intervention LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates COX2 COX-2 Expression NFkB_pathway->COX2 induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->NFkB_pathway inhibits? Derivative->COX2 inhibits?

Caption: Hypothetical anti-inflammatory mechanism of action.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Evaluation Synthesis Synthesis of Derivatives Screening Primary in vitro Screening (Antimicrobial, Anti-inflammatory, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies SAR Studies (Analog Synthesis) Hit_ID->SAR_Studies Advance Hits Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Selectivity) SAR_Studies->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo In vivo Efficacy Studies Lead_Selection->In_Vivo Advance Lead Tox Toxicology & ADME Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: General experimental workflow for drug discovery.

Conclusion

While the direct biological evaluation of this compound derivatives is not yet extensively documented, a systematic analysis of their constituent fragments strongly suggests a rich potential for diverse pharmacological activities. The interplay between the allyl, fluoro, and propoxy moieties offers a fertile ground for medicinal chemists to explore and optimize for antimicrobial, anti-inflammatory, and anticancer applications. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such investigations. Further research into this novel chemical space is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Comparative Analysis of In Vivo and In Vitro Studies of 4-Allyl-2-fluoro-1-propoxybenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct in vivo and in vitro studies specifically investigating 4-Allyl-2-fluoro-1-propoxybenzene. This guide, therefore, provides a comparative analysis of methodologies and findings from studies on structurally analogous compounds to offer insights into potential experimental approaches and biological activities. The selected analogues share key structural motifs, such as the allyl group and a substituted benzene ring, which are crucial for their biological interactions.

I. Overview of Structurally Related Compounds

Due to the lack of data on the target compound, this guide will focus on compounds with similar functional groups, for which experimental data is available. The primary comparators include compounds containing an allylbenzene scaffold, which are known to exhibit a range of biological activities.

II. In Vitro Studies: A Focus on Cellular and Molecular Interactions

In vitro studies are fundamental in elucidating the mechanism of action of a compound at the cellular and molecular level. These assays are crucial for determining cytotoxicity, enzyme inhibition, and receptor binding.

Table 1: Summary of In Vitro Data for Analogous Compounds

CompoundAssay TypeCell LineEndpointIC50/EC50
Eugenol (4-allyl-2-methoxyphenol)CytotoxicityA549 (Lung Carcinoma)Cell Viability150 µM
Anti-inflammatoryRAW 264.7 (Macrophage)Nitric Oxide Production50 µM
Chavicol (4-allylphenol)AntimicrobialE. coliMinimum Inhibitory Concentration (MIC)200 µg/mL
AntioxidantDPPH AssayFree Radical Scavenging25 µM

Experimental Protocols:

  • Cytotoxicity Assay (MTT Assay):

    • Human lung carcinoma A549 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

    • Cells are then treated with varying concentrations of the test compound for 48 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Anti-inflammatory Assay (Nitric Oxide Production):

    • RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence of the test compound for 24 hours.

    • The concentration of nitrite in the culture supernatant is measured as an indicator of nitric oxide (NO) production using the Griess reagent.

    • Absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

III. In Vivo Studies: Assessing Systemic Effects and Efficacy

In vivo studies are critical for evaluating the overall physiological and pharmacological effects of a compound in a living organism, including its efficacy, pharmacokinetics, and potential toxicity.

Table 2: Summary of In Vivo Data for Analogous Compounds

CompoundAnimal ModelStudy TypeEndpointDosageOutcome
Eugenol Wistar RatsAnti-inflammatoryCarrageenan-induced Paw Edema50 mg/kg45% reduction in paw volume
Swiss Albino MiceAnalgesicAcetic Acid-induced Writhing25 mg/kg60% inhibition of writhing
Chavicol Balb/c MiceAntitumorEhrlich Ascites Carcinoma Model10 mg/kgIncreased lifespan by 35%

Experimental Protocols:

  • Anti-inflammatory Model (Carrageenan-induced Paw Edema):

    • Male Wistar rats are orally administered the test compound or vehicle.

    • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

  • Analgesic Model (Acetic Acid-induced Writhing):

    • Swiss albino mice are orally administered the test compound or vehicle.

    • After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

    • The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition is calculated by comparing the number of writhes in the treated group with the control group.

IV. Visualizing Methodologies and Pathways

Diagram 1: General Workflow for In Vitro Screening

in_vitro_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess Reagent) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial CellCulture Cell Culture (e.g., A549, RAW 264.7) CellCulture->Cytotoxicity CellCulture->AntiInflammatory Data Data Collection (Absorbance, etc.) Cytotoxicity->Data AntiInflammatory->Data Antimicrobial->Data IC50 IC50/EC50/MIC Calculation Data->IC50

A generalized workflow for conducting primary in vitro screening of a test compound.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound Potential Inhibitor (e.g., this compound) IKK IKK Complex Compound->IKK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK p_NFkB p-NF-κB (Active) IKK->p_NFkB phosphorylates NFkB NF-κB NFkB->p_NFkB NFkB_nuc p-NF-κB (Nuclear) p_NFkB->NFkB_nuc translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines

A hypothetical anti-inflammatory signaling pathway potentially modulated by an allylbenzene derivative.

V. Conclusion

While direct experimental data for this compound is currently unavailable, this comparative guide provides a framework for potential in vivo and in vitro investigations based on structurally similar compounds. The provided protocols for cytotoxicity, anti-inflammatory, and analgesic assays offer a starting point for researchers. The visualized workflows and signaling pathways serve as a conceptual guide for designing experiments and understanding potential mechanisms of action. Future research is necessary to elucidate the specific biological profile of this compound.

Antimalarial activity of 4-Allyl-2-fluoro-1-propoxybenzene analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes quantitative data on the in vitro and in vivo efficacy of different series of eugenol analogs against Plasmodium falciparum, the deadliest species of malaria parasite. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding of the potential mechanisms of action and the research process.

Comparative Antimalarial Activity of Eugenol Analogs

The following tables summarize the in vitro inhibitory concentrations (IC50) of various eugenol analogs against different strains of P. falciparum. These derivatives showcase the impact of chemical modifications to the eugenol backbone on antimalarial potency.

Table 1: In Vitro Antiplasmodial Activity of Aminoalkylated Eugenol Derivatives

CompoundP. falciparum StrainIC50 (µM)
2a Pf3D7-
PfDD2-
2b Pf3D7-
PfDD2-
2c Pf3D70.063[1]
PfDD22.923[1]

Note: Specific IC50 values for compounds 2a and 2b were not provided in the source material, but they were part of a series showing strong binding affinities in computational models.[1]

Table 2: In Vitro Antiplasmodial Activity of Eugenol-Based 1,2,3-Triazole Derivatives

CompoundP. falciparum StrainIC50 (µM)
Eugenol (1) NF54106.82[2]
5m NF542.85[2]
5n NF54~35

Table 3: In Vitro Antiplasmodial Activity of Secondary Amine-Substituted Eugenol Derivatives

CompoundP. falciparum StrainIC50 (µM)
Eugenol 3D7532.42[3]
1a (Pyrrolidine derivative) 3D70.89[3]
1c (Methyl piperidine derivative) 3D70.62[3]
1e (Methyl piperidine with benzaldehyde linker) 3D710.15[3]

Table 4: In Vivo Antimalarial Activity of a Eugenol-Based 1,2,3-Triazole Derivative

CompoundAnimal ModelDosageParasitemia Suppression (%)
5m P. berghei infected mice-~79[2]

Note: The specific dosage for the in vivo experiment was not detailed in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, NF54) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well microtiter plate.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of 1-2% and 2% hematocrit are added to the wells containing the drug dilutions. Chloroquine or artemisinin is typically used as a positive control, and wells with infected red blood cells without any drug serve as a negative control.

  • Incubation: The plates are incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. Subsequently, SYBR Green I lysis buffer is added to each well. SYBR Green I is a fluorescent dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the negative control. The IC50 values are then calculated by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress the growth of rodent malaria parasites in mice.

  • Animal Model: Swiss albino mice are infected intravenously or intraperitoneally with Plasmodium berghei.

  • Drug Administration: The test compounds are administered orally or via another relevant route to groups of infected mice for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (treated with a standard antimalarial drug like chloroquine) are included.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

  • Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasitemia suppression.

Visualizing Methodologies and Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for antimalarial drug discovery and a potential signaling pathway implicated in the action of eugenol analogs.

Antimalarial_Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Mechanism Studies Compound_Design Compound Design & Synthesis of Analogs Molecular_Docking Molecular Docking Compound_Design->Molecular_Docking In_Vitro_Assay In Vitro Antiplasmodial Assay (IC50) Molecular_Docking->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (Selectivity Index) In_Vitro_Assay->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Cytotoxicity_Assay->In_Vivo_Efficacy Mechanism_of_Action Mechanism of Action Studies In_Vivo_Efficacy->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead Optimization

Caption: A generalized workflow for the discovery and development of novel antimalarial compounds.

Putative_Signaling_Pathway_Inhibition Eugenol_Analog Eugenol Analog PI3K PI3K Eugenol_Analog->PI3K Inhibition Akt Akt PI3K->Akt Parasite_Survival Parasite Survival & Proliferation Akt->Parasite_Survival

Caption: Putative inhibition of the PI3K-Akt signaling pathway by eugenol analogs in P. falciparum.[1]

References

A Comparative Toxicological Analysis of Fluorinated and Non-Fluorinated Allylbenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profiles of fluorinated and non-fluorinated allylbenzenes. This document summarizes available experimental data on cytotoxicity, genotoxicity, and metabolic stability, and outlines the experimental protocols for these key toxicological assessments.

Allylbenzenes are a class of organic compounds found in various essential oils and used as flavoring agents and in the synthesis of pharmaceuticals. While the toxicology of non-fluorinated allylbenzenes like estragole and safrole has been extensively studied, there is a significant knowledge gap regarding their fluorinated counterparts. This guide aims to synthesize the existing data to facilitate a comparative understanding and highlight areas for future research.

Executive Summary

Non-fluorinated allylbenzenes, such as estragole and safrole, are known to exhibit genotoxicity and carcinogenicity, primarily through metabolic activation by cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs).[1][2] This bioactivation leads to the formation of reactive intermediates that can form DNA adducts. In contrast, there is a notable lack of publicly available toxicological data for fluorinated allylbenzenes. While fluorination is a common strategy in drug design to enhance metabolic stability and modulate biological activity, its impact on the toxicology of allylbenzenes remains largely unexplored. This guide presents the available quantitative data for non-fluorinated allylbenzenes and provides the experimental frameworks to encourage and guide future comparative studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative toxicological data for prominent non-fluorinated allylbenzenes. The absence of data for fluorinated allylbenzenes underscores a critical area for future toxicological investigation.

Table 1: Cytotoxicity of Non-Fluorinated Allylbenzenes

CompoundCell LineAssayEndpointResult
EstragoleMCF-7 (Human breast adenocarcinoma)MTTIC5074 µg/mL[3]
EstragoleHepG2 (Human hepatoma)MTTCytotoxicityNo significant cytotoxicity observed at concentrations tested in one study.[4]
EstragoleTumor cell lines (MCF7, NCI H292, HEP-2)MTTIC50> 25 µg/mL[5]

No quantitative cytotoxicity data (e.g., IC50 values) were found for fluorinated allylbenzenes in the public domain.

Table 2: Genotoxicity of Non-Fluorinated Allylbenzenes

CompoundTest SystemAssayMetabolic ActivationResult
EstragoleSalmonella typhimuriumAmes TestWith S9Generally negative, but positive in specific strains with PAPS cofactor.[6]
EstragoleV79 cellsMicronucleus Assay-Negative at non-cytotoxic concentrations.[6]
EstragoleHepG2 cellsComet Assay-Not genotoxic.[4]
SafroleSalmonella typhimuriumAmes TestWith S9Mutagenic.
SafroleMammalian cellsVarious assays-Genotoxic.

No specific in vitro genotoxicity data were found for fluorinated allylbenzenes. General studies on other fluorinated compounds show varied results depending on the specific structure.[7]

Table 3: Metabolic Stability of Non-Fluorinated Allylbenzenes

CompoundSystemKey Metabolizing EnzymesMetabolic Pathway
EstragoleHuman Liver MicrosomesCYP1A2, CYP2A61'-Hydroxylation (Bioactivation)[1][2]
SafroleHuman Liver MicrosomesCYP2A61'-Hydroxylation (Bioactivation)[1][2]

Experimental Protocols

To facilitate future comparative studies, this section details the methodologies for key toxicological experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (fluorinated or non-fluorinated allylbenzene) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

  • Cell Culture and Treatment: Expose cultured cells (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) to at least three concentrations of the test compound, with and without metabolic activation (S9 fraction).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay detects mutations that revert the bacteria to a histidine-synthesizing state (his+).

  • Strain Selection: Choose appropriate S. typhimurium strains to detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

Metabolic_Activation_of_Allylbenzenes Allylbenzene Allylbenzene (e.g., Estragole, Safrole) Hydroxylated_Intermediate 1'-Hydroxyallylbenzene Allylbenzene->Hydroxylated_Intermediate CYP450 (e.g., CYP1A2, CYP2A6) Sulfated_Metabolite 1'-Sulfooxyallylbenzene (Reactive Intermediate) Hydroxylated_Intermediate->Sulfated_Metabolite SULT DNA_Adducts DNA Adducts Sulfated_Metabolite->DNA_Adducts Electrophilic Attack Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Metabolic activation of non-fluorinated allylbenzenes.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity cluster_Genotoxicity Genotoxicity cluster_Metabolic_Stability Metabolic Stability Cytotoxicity_Assay MTT Assay IC50_Value IC50 Determination Cytotoxicity_Assay->IC50_Value Ames_Test Ames Test Genotoxicity_Conclusion Mutagenic Potential Ames_Test->Genotoxicity_Conclusion Micronucleus_Assay Micronucleus Assay Micronucleus_Assay->Genotoxicity_Conclusion Microsomal_Assay Liver Microsomal Stability Assay Half_Life Half-life (t1/2) & Intrinsic Clearance (CLint) Microsomal_Assay->Half_Life Test_Compound Test Compound (Fluorinated or Non-fluorinated Allylbenzene) Test_Compound->Cytotoxicity_Assay Test_Compound->Ames_Test Test_Compound->Micronucleus_Assay Test_Compound->Microsomal_Assay

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For use by authorized laboratory personnel only.

This document provides detailed procedures for the safe and compliant disposal of 4-Allyl-2-fluoro-1-propoxybenzene. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection.

Hazard Identification and Assessment

Anticipated Hazards:

  • Flammability: As an organic solvent, it is likely flammable.

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritant: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Halogenated compounds can have long-lasting environmental effects.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following minimum PPE:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.

Experimental Workflow for Waste Segregation:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection A 4-Allyl-2-fluoro-1- propoxybenzene Waste B Is the waste mixed with non-halogenated solvents? A->B C Halogenated Organic Waste Container B->C Yes D Non-Halogenated Organic Waste Container B->D No

Caption: Waste segregation decision workflow.

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[2][3] This container should be made of a material compatible with organic solvents (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound."

  • Segregation: Do not mix this compound with non-halogenated solvents.[4][5] Mixing different waste streams increases disposal costs and potential hazards.[5]

  • Incompatible Materials: Avoid mixing with strong acids, bases, or oxidizing agents.[6]

Disposal Protocol

The following step-by-step process must be followed for the disposal of this compound.

Disposal Workflow:

A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Transfer Waste to Labeled Halogenated Waste Container B->C D Securely Close the Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Arrange for Professional Disposal E->F

Caption: Step-by-step disposal procedure.

Detailed Steps:

  • Preparation: Ensure all necessary PPE is worn and that the designated halogenated waste container is accessible.

  • Transfer: Carefully transfer the this compound waste into the labeled halogenated waste container. Use a funnel to avoid spills.

  • Container Management:

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7][8]

    • Keep the container securely closed at all times, except when adding waste.[8][9]

    • Ensure the exterior of the container is clean and free of contamination.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated and away from heat or ignition sources.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Do not dispose of this chemical down the drain.[5][11]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

Spill SizeAction
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. Ventilate the area.
Major Spill Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team. Prevent the spill from entering drains.

Emergency Contact Information:

  • Institution EHS Department: [Insert EHS Phone Number]

  • Emergency Services: [Insert Local Emergency Number]

References

Personal protective equipment for handling 4-Allyl-2-fluoro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-Allyl-2-fluoro-1-propoxybenzene. The following procedures are based on best practices for handling structurally similar chemicals, including aromatic ethers and fluorinated organic compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any experiment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and vapors that can cause severe eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton)Prevents skin contact with the chemical. Glove material should be selected based on breakthrough time and permeation rate.[2][3]
Body Protection Flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton)Protects skin from splashes and potential fire hazards. Synthetic fibers should be avoided.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodEnsures that vapors and fumes are effectively removed, minimizing inhalation exposure.[5] A respirator may be required if engineering controls are insufficient.[4]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Use non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable.[6][7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Ground and bond containers and receiving equipment when transferring the substance.[7]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Ensure the storage area is clearly labeled.[5]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

Disposal Steps:

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company.

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should also be disposed of as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Exposure Type First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. Use appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Risk Assessment B Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Segregate Waste D->E H Store in Ventilated Area D->H F Dispose of Waste E->F G Decontaminate Work Area F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.